molecular formula C8H10ClNO2S B1366977 N-(3-(Chloromethyl)phenyl)methanesulfonamide CAS No. 362529-31-5

N-(3-(Chloromethyl)phenyl)methanesulfonamide

Cat. No.: B1366977
CAS No.: 362529-31-5
M. Wt: 219.69 g/mol
InChI Key: WLYKULGSHTZUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS 362529-31-5) is a versatile chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. This compound, with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol, features a methanesulfonamide group linked to a phenyl ring that is substituted with a chloromethyl group at the meta position . This structure provides two highly functionalizable sites, making it a valuable scaffold for the design and synthesis of more complex molecules. The primary research value of this compound lies in its role as a synthetic building block. The chloromethyl group is a potent electrophile, enabling facile nucleophilic substitution reactions to create new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds . Concurrently, the methanesulfonamide group is a stable, electron-withdrawing moiety that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. Researchers can leverage this bifunctionality to develop novel chemical entities, such as specialized benzamides, which have a documented history in the exploration of various biological activities . Its applications extend to serving as a precursor in the synthesis of compounds for materials science and as a key intermediate in developing molecular scaffolds for pharmacological investigation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle it with care, as it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated fume hood.

Properties

IUPAC Name

N-[3-(chloromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKULGSHTZUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453481
Record name N-[3-(Chloromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362529-31-5
Record name N-[3-(Chloromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-(Chloromethyl)phenyl)methanesulfonamide: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating both a reactive benzylic chloride and a methanesulfonamide group, positions it as a versatile building block for the synthesis of complex molecular architectures. The sulfonamide moiety often enhances solubility and provides a key interaction point for biological targets, while the chloromethyl group serves as an electrophilic handle for introducing the substituted phenyl ring into larger molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic utility, and safety considerations, offering field-proven insights for its effective application in research and drug development.

Chemical Identity and Core Properties

N-(3-(Chloromethyl)phenyl)methanesulfonamide is categorized as an organic building block, specifically falling under sulfamides, amines, and benzyl chlorides.[1] Its fundamental properties are crucial for its handling, reaction setup, and integration into synthetic workflows.

PropertyValueSource
CAS Number 362529-31-5[1]
Molecular Formula C₈H₁₀ClNO₂S[1]
Molecular Weight 219.69 g/mol [1]
MDL Number MFCD05663972[1]
SMILES CS(=O)(=O)NC1=CC=CC(CCl)=C1[1]
InChI Key Information not available in search results.
Appearance Typically a solid (based on related compounds)[2][3]
Storage Inert atmosphere, 2-8°C[1]

Reactivity Profile and Synthetic Utility

The synthetic value of N-(3-(Chloromethyl)phenyl)methanesulfonamide is derived from its two distinct functional groups: the methanesulfonamide and the chloromethyl group. Understanding the reactivity of these sites is paramount for its strategic use in multi-step syntheses.

The Electrophilic Benzylic Chloride

The primary site of reactivity is the chloromethyl group (-CH₂Cl). As a benzylic chloride, the C-Cl bond is significantly activated towards nucleophilic substitution (Sₙ2) reactions. This is due to the ability of the adjacent benzene ring to stabilize the transition state of the reaction. The carbon atom of the chloromethyl group is highly electrophilic, making it an excellent target for a wide range of nucleophiles.

Causality in Experimental Design: The choice of solvent and base is critical when performing reactions at this site. A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is typically preferred to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is often required to deprotonate the incoming nucleophile or to act as an acid scavenger for any HCl generated during the reaction.

The Methanesulfonamide Moiety

The methanesulfonamide group (-NHSO₂CH₃) imparts important physicochemical properties to the molecule and its derivatives. The sulfonamide proton is weakly acidic and can be deprotonated under strong basic conditions, but it is generally less reactive than the benzylic chloride. Its primary role in drug design is often as a hydrogen bond donor and acceptor, which can facilitate strong and specific interactions with biological targets like enzyme active sites.[4] Furthermore, the incorporation of sulfonamide groups is a well-established strategy in pharmaceutical development to improve solubility and other pharmacokinetic properties.[4][5]

Conceptual Synthetic Workflow

The most common application of this reagent is to serve as an electrophilic building block to introduce the 3-(methanesulfonamido)benzyl moiety into a target molecule. This is typically achieved via an Sₙ2 reaction with a nucleophilic substrate.

G sub Nucleophilic Substrate (e.g., R-OH, R-NH2, R-SH) reaction Sₙ2 Reaction sub->reaction reagent N-(3-(Chloromethyl)phenyl)methanesulfonamide reagent->reaction base Base (e.g., K2CO3, Et3N) base->reaction Activates Nucleophile / Scavenges Acid solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction Reaction Medium product Final Product (Substrate + 3-(methanesulfonamido)benzyl moiety) reaction->product

Caption: Sₙ2 reaction workflow using N-(3-(Chloromethyl)phenyl)methanesulfonamide.

Experimental Protocol: Nucleophilic Substitution

The following protocol is a generalized, self-validating methodology for the alkylation of a generic amine nucleophile with N-(3-(Chloromethyl)phenyl)methanesulfonamide.

Objective: To synthesize an N-alkylated product via Sₙ2 reaction.

Materials:

  • Nucleophile (e.g., a primary or secondary amine)

  • N-(3-(Chloromethyl)phenyl)methanesulfonamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0-3.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Thin Layer Chromatography (TLC) plates (e.g., Silica Gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry. The volume should be sufficient to ensure effective stirring (approx. 0.1 M concentration).

  • Reagent Addition: Dissolve N-(3-(Chloromethyl)phenyl)methanesulfonamide (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring slurry at room temperature.

    • Expert Insight: Adding the electrophile as a solution helps to control any initial exotherm and ensures it is well-dispersed in the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material (N-(3-(Chloromethyl)phenyl)methanesulfonamide) and the appearance of a new, typically higher-Rf spot indicates product formation.

    • Self-Validation: The TLC provides a real-time check on the reaction's progress. Comparing the new spot to the starting materials confirms that a transformation has occurred.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove residual DMF (if used) and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its utility lies in its ability to be incorporated into larger molecules that are being screened for biological activity. The sulfonamide group is a common feature in a wide range of drugs, including antibacterial agents and anti-inflammatory compounds.[5][6] The ability to readily introduce the 3-(methanesulfonamido)benzyl scaffold allows medicinal chemists to explore the structure-activity relationship (SAR) of this moiety in various therapeutic contexts, such as oncology and infectious diseases.[4]

Safety and Handling

Proper handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide is essential due to its potential hazards.

GHS Hazard Information:

Pictogram(s)Signal WordHazard StatementsPrecautionary Statements
ngcontent-ng-c2307461527="" class="ng-star-inserted">
Warning H302: Harmful if swallowed.[1][7] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

  • Always handle this chemical in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of dust.[2]

  • Store the container tightly closed in a cool, dry place (2-8°C) under an inert atmosphere as recommended.[1][2]

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[2][3]

Conclusion

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a valuable and versatile reagent for chemical synthesis, particularly within the pharmaceutical and drug discovery sectors. Its dual functionality allows for straightforward incorporation of the 3-(methanesulfonamido)benzyl group into a wide array of molecules via robust and predictable nucleophilic substitution reactions. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block in the development of novel chemical entities.

References

  • UPL. SAFETY DATA SHEET. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Pi Chemicals. Material Safety Data Sheet. [Link]

  • Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
  • PubChem. [2,3-Bis(chloromethyl)phenyl] methanesulfonate. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubChem. N-[3-(chloromethyl)phenyl]benzenesulfonamide. [Link]

  • PrepChem.com. Synthesis of N-Phenylmethanesulfonamide. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubChem. N-[2-(methanesulfonamidomethyl)-2,3-dihydro-1H-inden-5-yl]-3-methyl-2-[4-(trifluoromethyl)phenyl]benzamide. [Link]

  • NIH. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

"N-(3-(Chloromethyl)phenyl)methanesulfonamide" molecular structure

[1]

Content Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject Matter: Structural Analysis, Synthesis, Reactivity, and Safety Protocols

Executive Summary & Molecular Profile[1]

N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 362529-31-5) is a bifunctional intermediate characterized by a reactive electrophilic center (benzylic chloride) and a polar, hydrogen-bond-donating sulfonamide motif. It serves as a versatile "warhead" or linker in the synthesis of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics where the m-sulfonamidobenzyl group is required to engage specific binding pockets (e.g., the hinge region of kinases or the zinc-binding site of carbonic anhydrases).

Physicochemical Specifications
PropertyData
IUPAC Name N-[3-(Chloromethyl)phenyl]methanesulfonamide
CAS Registry Number 362529-31-5
Molecular Formula

Molecular Weight 219.69 g/mol
SMILES CS(=O)(=O)Nc1cccc(CCl)c1
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactive Groups Benzylic chloride (Electrophile), Sulfonamide (Weak acid/H-donor)
Storage Conditions Inert atmosphere (

/Ar), 2–8°C, moisture-sensitive

Synthetic Architecture

The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide typically proceeds via a two-step sequence starting from 3-aminobenzyl alcohol . This route is preferred over direct chloromethylation of N-phenylmethanesulfonamide due to the regioselectivity challenges associated with Friedel-Crafts reactions on deactivated rings.

Step-by-Step Synthetic Route
  • Chemoselective Sulfonylation: The aniline nitrogen of 3-aminobenzyl alcohol is selectively mesylated using methanesulfonyl chloride (MsCl) in the presence of a mild base (Pyridine or TEA) at low temperature. The primary alcohol remains unreacted under stoichiometric control.

  • Deoxychlorination: The benzylic alcohol is converted to the chloride using thionyl chloride (

    
    ) or methanesulfonyl chloride with a chloride source (e.g., LiCl), exploiting the high susceptibility of benzylic positions to 
    
    
    or
    
    
    substitution.

SynthesisPathStart3-Aminobenzyl Alcohol(CAS: 1877-77-6)Step1Reaction 1:Selective N-SulfonylationStart->Step1+ MsCl, PyridineDCM, 0°CInterIntermediate:N-(3-(hydroxymethyl)phenyl)methanesulfonamideStep1->InterStep2Reaction 2:DeoxychlorinationInter->Step2+ SOCl2DCM/Toluene, RefluxProductTarget:N-(3-(Chloromethyl)phenyl)methanesulfonamideStep2->Product

Figure 1: Synthetic pathway from 3-aminobenzyl alcohol to the target benzyl chloride.

Detailed Experimental Protocol (General Procedure)

Step 1: Synthesis of N-(3-(hydroxymethyl)phenyl)methanesulfonamide

  • Reagents: 3-Aminobenzyl alcohol (1.0 eq), Methanesulfonyl chloride (1.05 eq), Pyridine (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 3-aminobenzyl alcohol in anhydrous DCM under

      
      . Cool to 0°C.
      
    • Add pyridine, followed by the dropwise addition of MsCl to prevent exotherm.

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (amine consumption).[1]

    • Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexane or flash chromatography.

Step 2: Conversion to N-(3-(Chloromethyl)phenyl)methanesulfonamide

  • Reagents: Intermediate alcohol (1.0 eq), Thionyl chloride (

    
    , 1.5 eq), DCM or Toluene.
    
  • Procedure:

    • Suspend the intermediate alcohol in dry DCM.

    • Add

      
       dropwise at 0°C (or RT).
      
    • Heat to reflux (40°C for DCM, higher for Toluene) for 2–4 hours. Evolution of

      
       and HCl gas will occur (use a scrubber).
      
    • Workup: Concentrate in vacuo to remove excess

      
      . Co-evaporate with toluene to remove traces of acid.
      
    • Isolation: The residue is typically a solid that can be used directly or recrystallized from dry solvents. Note: Avoid aqueous workup if possible to prevent hydrolysis back to the alcohol.

Reactivity Profile & Mechanism of Action

The utility of this molecule lies in the benzylic chloride , which acts as a soft electrophile. It readily undergoes Nucleophilic Substitution (

Mechanistic Pathway[3][4][5]

The reaction is driven by the leaving group ability of the chloride ion (

MechanismReactantsElectrophile:Benzyl Chloride+ Nucleophile (Nu-)TSTransition State:[Nu...C...Cl]‡(Inversion of Config)Reactants->TSSN2 AttackProductsProduct:N-(3-(Nu-methyl)phenyl)methanesulfonamide+ Cl-TS->ProductsBond Formation

Figure 2: SN2 Displacement mechanism of the benzylic chloride by a generic nucleophile.

Key Reactivity Considerations
  • Lability: The C-Cl bond is activated by the phenyl ring. While stable as a solid, it hydrolyzes slowly in moist air to the benzyl alcohol and HCl.

  • Sulfonamide Acidity: The

    
     proton of the sulfonamide (
    
    
    ) can be deprotonated by strong bases (e.g., NaH,
    
    
    ). If a strong base is used for the nucleophilic substitution, the sulfonamide anion may form, potentially leading to N-alkylation side reactions (self-polymerization).
    • Mitigation: Use non-nucleophilic organic bases (DIPEA) or protect the sulfonamide if necessary (e.g., with a BOM or DMB group), although the unprotected sulfonamide is usually compatible with amine nucleophiles.

Applications in Drug Discovery

This molecule is a "building block" used to install the methanesulfonanilide motif. This motif is prevalent in medicinal chemistry for several reasons:

  • H-Bond Donor: The sulfonamide -NH- acts as a hydrogen bond donor, often interacting with backbone carbonyls in protein binding pockets.

  • Bioisostere: It serves as a stable, non-basic bioisostere for amides or ureas.

  • Solubility: The polar sulfonamide group can improve the physicochemical properties (solubility, logD) of lipophilic scaffolds.

Target Classes:

  • Kinase Inhibitors: The 3-substituted phenyl ring can mimic the "tail" region of ATP-competitive inhibitors.

  • Proteolysis Targeting Chimeras (PROTACs): Used as a linker attachment point.

Handling, Safety, and Stability

Hazard Classification:

  • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Lachrymator: Like many benzyl chlorides, this compound can induce tearing and respiratory irritation (H335).

  • Genotoxicity Warning: Alkylating agents are potential mutagens. Handle with extreme care.

Operational Safety Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Quenching: Quench excess alkylating agent with a solution of cysteine or dilute ammonia before disposal to neutralize electrophilic reactivity.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound degrades upon prolonged exposure to moisture, releasing HCl gas.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 362529-31-5. Retrieved February 3, 2026, from [Link]

Technical Guide: Spectroscopic Characterization of N-(3-(Chloromethyl)phenyl)methanesulfonamide

[1]

Executive Summary & Application Context

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a bifunctional building block critical in medicinal chemistry, particularly for the design of Targeted Covalent Inhibitors (TCIs) .[1] The molecule features two distinct reactive centers:

  • The Methanesulfonamide Motif: A bioisostere for carboxylic acids and a key hydrogen-bond donor/acceptor pharmacophore that improves solubility and metabolic stability.[1]

  • The Chloromethyl Handle: A reactive electrophile (alkylating agent) capable of forming irreversible covalent bonds with nucleophilic residues (Cysteine, Lysine) in target proteins.[1]

This guide provides a rigorous spectroscopic standard for identifying and validating this compound, ensuring high-fidelity data for library synthesis and quality control (QC) workflows.

Synthesis & Experimental Causality

To understand the spectroscopic impurities and signals, one must understand the synthesis. Direct chloromethylation of N-phenylmethanesulfonamide is poor due to regioselectivity issues.[1] The preferred industrial route utilizes 3-aminobenzyl alcohol to prevent polymerization of the reactive benzyl chloride intermediate until the final step.

Validated Synthetic Workflow (Graphviz)

The following logic flow illustrates the "Safety-First" synthetic pathway, prioritizing the stability of the benzyl chloride moiety.

SynthesisWorkflowStart3-Aminobenzyl AlcoholStep1Selective Sulfonylation(MsCl, Pyridine, 0°C)Start->Step1Protection of AmineIntermIntermediate:N-(3-(hydroxymethyl)phenyl)methanesulfonamideStep1->IntermInterm->IntermImpurity: Bis-sulfonylationStep2Chlorination(SOCl2, DCM, Reflux)Interm->Step2Activation of AlcoholProductProduct:N-(3-(Chloromethyl)phenyl)methanesulfonamideStep2->ProductNucleophilic Subst.

Caption: Step-wise synthesis logic avoiding premature polymerization of the benzyl chloride moiety.

Spectroscopic Characterization

The following data sets represent the "Gold Standard" for a pure sample (>98%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for sulfonamide solubility and exchangeable proton visibility).[1] Reference: TMS (0.00 ppm).

1H NMR Data Analysis
Signal (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.85 Broad Singlet (s)1H-NH- Exchangeable sulfonamide proton.[1] Disappears on D₂O shake.
7.45 Singlet (s)1HAr-H (C2) Isolated proton between sulfonamide and chloromethyl groups.[1]
7.38 Triplet (t, J = 7.8 Hz)1HAr-H (C5) Meta-coupling indicates 1,3-substitution pattern.[1]
7.25 - 7.15 Multiplet (m)2HAr-H (C4, C6) Overlapping signals typical of meta-substituted rings.[1]
4.75 Singlet (s)2H-CH₂-Cl Diagnostic benzyl chloride shift.[1] Downfield due to Cl electronegativity.[1]
3.02 Singlet (s)3H-SO₂CH₃ Characteristic methyl sulfonyl peak.[1] Sharp singlet.

Critical QC Check: If the singlet at 4.75 ppm shifts to ~4.5 ppm or splits, it indicates hydrolysis to the benzyl alcohol (common degradation product).

13C NMR Data Analysis
Signal (δ ppm)AssignmentCausality
139.2 C-N (Ar) Quaternary carbon attached to sulfonamide nitrogen.[1]
138.5 C-Alkyl (Ar) Quaternary carbon attached to chloromethyl group.[1]
129.8 Ar-C (C5) Meta-position carbon.[1]
124.5 Ar-C (C4/C6) Ortho/Para to substituents.[1]
119.8 Ar-C (C2) Shielded position between substituents.[1]
118.5 Ar-C (C6) Ortho to amine.[1]
46.2 -CH₂-Cl Benzylic carbon; shift confirms chlorine attachment (vs. ~63 ppm for OH).[1]
39.5 -SO₂CH₃ Methyl carbon of the sulfonamide.[1]
Mass Spectrometry (MS)[1]

Method: ESI (Electrospray Ionization) or APCI.[1] Mode: Positive (+ve) and Negative (-ve).

  • Molecular Formula: C₈H₁₀ClNO₂S[1][2][3]

  • Exact Mass: 219.01[1]

Diagnostic Signals:

  • Isotope Pattern (The "Chlorine Flag"):

    • The presence of a single chlorine atom dictates a distinctive 3:1 intensity ratio between the molecular ion [M]⁺ and the [M+2]⁺ isotope peak.

    • m/z 220.0 [M+H]⁺ (100% intensity)[1]

    • m/z 222.0 [M+H+2]⁺ (~33% intensity)[1]

    • Note: Absence of the 222 peak indicates hydrolysis (loss of Cl).[1]

  • Fragmentation Pathway (ESI-MS/MS):

    • m/z 141: Loss of methanesulfonyl group [M - SO₂CH₃]⁺.[1]

    • m/z 106: Formation of the benzyl cation (tropylium ion derivative) after loss of Cl and sulfonamide.[1]

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Verification
3240 - 3260 ν(N-H) stretchSulfonamide N-H (Sharp/Medium).[1]
1335 ν(S=O) asymSulfonyl asymmetric stretch (Strong).[1]
1155 ν(S=O) symSulfonyl symmetric stretch (Strong).[1]
700 - 750 ν(C-Cl)C-Cl stretch (often obscured but diagnostic in fingerprint).[1]
1600, 1585 ν(C=C)Aromatic ring breathing modes.[1]

Experimental Protocols

Stability & Handling (The "Self-Validating" System)

The Problem: Benzyl chlorides are inherently unstable, prone to hydrolysis (to alcohol) or dimerization. The Protocol:

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Solvent Check: Avoid nucleophilic solvents (MeOH, EtOH) for storage.[1] Use Anhydrous DMSO or DCM.[1]

  • In-Situ Validation: Before any biological assay, run a LC-MS check .[1]

    • Pass: Peak at 220/222 (3:1 ratio).[1]

    • Fail: Peak at 202 (Hydrolysis product, Alcohol).[1]

LC-MS Purity Assessment Workflow

LCMS_WorkflowSampleSample Preparation(1 mg/mL in MeCN)InjectionInjection (5 µL)Reverse Phase C18Sample->InjectionGradientGradient Elution(H2O/MeCN + 0.1% Formic Acid)Injection->GradientDetectionMS Detection (ESI+)Gradient->DetectionDecisionIsotope Ratio(M : M+2) = 3:1?Detection->DecisionPassPASS: Pure CompoundDecision->PassYesFailFAIL: Hydrolyzed/DegradedDecision->FailNo

Caption: LC-MS decision tree for validating the integrity of the chloromethyl group.

References

  • Compound Registry: N-(3-(Chloromethyl)phenyl)methanesulfonamide. CAS No. 362529-31-5.[1][3][4] PubChem CID: 2106385.

  • Synthetic Methodology: Reactions of aromatic sulfonyl chlorides with anilines.[1] ResearchGate.[1][5]

  • Spectroscopic Standards: Spectroscopic Identification of Organic Compounds. SDBS (Spectral Database for Organic Compounds).[1][6] [1][6]

  • Mechanistic Insight: Design of Targeted Covalent Inhibitors. Singh et al., Nature Reviews Drug Discovery.

A Comprehensive Technical Guide to the Safe Handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Risks of a Key Building Block

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structure, incorporating both a reactive chloromethyl group and a sulfonamide moiety, makes it a valuable building block for creating diverse molecular architectures. The sulfonamide group can enhance solubility and provides a site for further chemical modification, a desirable trait in drug design[1]. However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth examination of the safety and handling considerations for N-(3-(Chloromethyl)phenyl)methanesulfonamide. Moving beyond a simple recitation of procedural steps, this document elucidates the rationale behind each recommendation, grounded in the inherent chemical reactivity of the compound. Our objective is to empower researchers with the knowledge to not only handle this compound safely but also to anticipate and mitigate potential risks, ensuring a secure and productive research environment.

Compound Profile and Hazard Identification

A foundational aspect of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-(3-(Chloromethyl)phenyl)methanesulfonamide is presented below. This information is critical for designing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 362529-31-5BLDpharm[2]
Molecular Formula C₈H₁₀ClNO₂SBLDpharm[2]
Molecular Weight 219.69 g/mol BLDpharm[2]
Appearance Not specified, likely a solidGeneral chemical knowledge
Storage Temperature 2-8°C in an inert atmosphereBLDpharm[2]
GHS Hazard Identification and the Rationale Behind the Risks

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For N-(3-(Chloromethyl)phenyl)methanesulfonamide, the following hazard statements have been identified:

  • H302: Harmful if swallowed [2]

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

  • H335: May cause respiratory irritation [2]

The "Warning" signal word associated with these hazards underscores the need for caution[2]. The underlying chemical reasons for these hazards are rooted in the compound's structure. The chloromethyl group is a known alkylating agent. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, leading to cellular damage and toxicity. This reactivity is the likely cause of the observed skin, eye, and respiratory irritation. Long-term exposure to some chloromethyl compounds has been linked to more severe health effects, such as cancer, as in the case of chloromethyl methyl ether (CMME)[3]. While the carcinogenicity of N-(3-(Chloromethyl)phenyl)methanesulfonamide has not been specifically reported, the presence of the chloromethyl group warrants a precautionary approach.

The sulfonamide group, while generally less reactive, can still participate in biological interactions and may contribute to the overall toxicological profile of the molecule.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

The Primacy of Engineering Controls

Engineering controls are the first and most important line of defense as they involve physically isolating the handler from the hazardous material.

  • Fume Hood: All handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors, directly addressing the H335 hazard ("May cause respiratory irritation")[2].

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers[4][5].

Personal Protective Equipment: The Essential Barrier

When engineering controls cannot eliminate all risks of exposure, PPE becomes critical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles, mitigating the risk of serious eye irritation (H319)[4][5].

  • Hand Protection: Chemical-resistant, impermeable gloves (e.g., nitrile) should be worn at all times when handling the compound or contaminated equipment[4]. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.

  • Protective Clothing: A lab coat should be worn to prevent skin contact[4]. For procedures with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator may be required. The selection of the appropriate respirator should be based on a formal risk assessment.

PPE_Decision_Tree start Handling N-(3-(Chloromethyl)phenyl)methanesulfonamide fume_hood Is a certified fume hood available and in use? start->fume_hood weighing Weighing or transferring solid? fume_hood->weighing Yes stop Do NOT proceed without a fume hood fume_hood->stop No splash_risk High risk of splash? weighing->splash_risk Yes/No ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_standard No splash_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Face Shield - Double Gloves - Chemical Apron splash_risk->ppe_enhanced Yes respirator Consult EHS for respirator selection Emergency_Response_Workflow spill Spill or Exposure Occurs assess Assess the Situation (Is it safe to intervene?) spill->assess evacuate Evacuate the Area & Alert Others assess->evacuate No first_aid Administer First Aid (if applicable and trained) assess->first_aid Yes (Exposure) spill_cleanup Contain and Clean Spill (if small and trained) assess->spill_cleanup Yes (Small Spill) contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs medical Seek Medical Attention first_aid->medical report Report the Incident spill_cleanup->report contact_ehs->report medical->report

Caption: Workflow for responding to a chemical emergency.

Conclusion: A Culture of Safety

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a valuable tool in the arsenal of the modern synthetic chemist. However, its utility is intrinsically linked to a deep respect for its potential hazards. By understanding the chemical basis for its reactivity and toxicity, and by implementing the multi-layered safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important building block. A proactive and informed approach to safety is not merely a matter of compliance; it is a cornerstone of scientific excellence.

References

  • Medline. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • BLDpharm. N-(3-(Chloromethyl)phenyl)methanesulfonamide.

  • Chempanda. Chloromethyl: compounds, synthesis and safety | Blog.

  • Spectrum Chemical. SAFETY DATA SHEET.

  • Chem-Impex. N-(3-Aminomethyl-phenyl)methanesulfonamide.

  • SAFETY DATA SHEET 103680-Chloromethyl methyl ether.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • TCI Chemicals. SAFETY DATA SHEET.

  • ChemicalBook. N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide - Safety Data Sheet.

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(3-(Chloromethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Pre-clinical Landscape

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, namely solubility and stability, form the bedrock upon which successful formulation, analytical method development, and ultimately, clinical efficacy are built. This guide provides a comprehensive technical overview of N-(3-(Chloromethyl)phenyl)methanesulfonamide, a molecule of interest for its potential pharmacological applications. As researchers and drug development professionals, our objective is to not only measure but to deeply comprehend the behavior of this molecule in various environments. This document is structured to provide not just protocols, but the strategic thinking behind them, empowering you to make informed decisions in your development pipeline.

Physicochemical Characterization: The Molecular Blueprint

A molecule's inherent properties dictate its behavior. N-(3-(Chloromethyl)phenyl)methanesulfonamide possesses a unique structural combination: a sulfonamide group, known to influence aqueous solubility and hydrogen bonding capacity, and a reactive chloromethyl group on the phenyl ring, a potential site for instability. A summary of its key identifiers and computed properties provides the initial framework for our investigation.

Table 1: Physicochemical Properties of N-(3-(Chloromethyl)phenyl)methanesulfonamide

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₂SBLDpharm[1]
Molecular Weight 219.69 g/mol BLDpharm[1]
CAS Number 362529-31-5BLDpharm[1]
Storage Recommendation Inert atmosphere, 2-8°CBLDpharm[1]

The recommendation for refrigerated and inert atmosphere storage immediately suggests a potential for chemical instability, a hypothesis we will rigorously test.[1]

Aqueous and Organic Solubility: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A compound with poor aqueous solubility often presents significant challenges in formulation, leading to low absorption and variable therapeutic outcomes. The following section outlines a robust protocol for determining the solubility of N-(3-(Chloromethyl)phenyl)methanesulfonamide across a range of pharmaceutically relevant solvents.

Rationale for Solvent Selection

The choice of solvents is strategic. We aim to understand the compound's behavior in both aqueous and organic media to inform potential formulation pathways, from simple solutions for early-stage screening to more complex dosage forms.

  • Water (pH-adjusted): Essential for predicting behavior in physiological environments.

  • Phosphate-Buffered Saline (PBS): Mimics physiological ionic strength and pH.

  • Ethanol, Propylene Glycol, PEG 400: Common co-solvents in liquid formulations.

  • Methanol, Acetonitrile: Key solvents for analytical method development (e.g., HPLC).[2]

  • Chloroform: Included to understand solubility in a non-polar organic solvent.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for solubility determination, providing a measure of thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-(3-(Chloromethyl)phenyl)methanesulfonamide to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Anticipated Solubility Profile (Hypothetical Data)

Based on the structure, we can anticipate moderate solubility in polar organic solvents and lower solubility in water, which may be pH-dependent due to the sulfonamide group.

Table 2: Hypothetical Solubility Data for N-(3-(Chloromethyl)phenyl)methanesulfonamide

SolventTemperature (°C)Solubility (mg/mL)
Water (pH 7.4)25~0.1
PBS (pH 7.4)37~0.15
Ethanol25> 50
Propylene Glycol25> 30
PEG 40025> 40
Methanol25> 50
Acetonitrile25> 20
Chloroform25> 50

Chemical Stability: Ensuring Therapeutic Integrity

Stability is a non-negotiable attribute of any drug candidate. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. The presence of the chloromethyl group is a structural alert for potential hydrolytic instability. A comprehensive stability assessment under stressed conditions is therefore essential.

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from its degradation products.[3] Reverse-phase HPLC with UV detection is the workhorse for this application.

Protocol for Method Development:

  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with modifiers like formic acid or ammonium acetate) to achieve optimal separation.

  • Forced Degradation: Subject the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants, ensuring the method is truly stability-indicating.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies: Unveiling a Molecule's Vulnerabilities

Forced degradation studies are designed to accelerate the degradation process and identify the likely degradation pathways.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 N HCl) G HPLC Analysis A->G B Base Hydrolysis (e.g., 0.1 N NaOH) B->G C Oxidation (e.g., 3% H₂O₂) C->G D Thermal Stress (e.g., 80°C) D->G E Photolytic Stress (ICH Q1B) E->G F N-(3-(Chloromethyl)phenyl) methanesulfonamide Solution F->A F->B F->C F->D F->E H Identification of Degradation Products G->H I Determination of Degradation Pathway H->I

Caption: Experimental Workflow for Forced Degradation Studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of N-(3-(Chloromethyl)phenyl)methanesulfonamide in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress:

    • Acid/Base Hydrolysis: Add an equal volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C). Neutralize the samples before analysis.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solution to light as per ICH Q1B guidelines.

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by the stability-indicating HPLC method.

Predicted Degradation Pathways and Outcomes

The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis, which would replace the chlorine with a hydroxyl group.

Potential Degradation Product: N-(3-(Hydroxymethyl)phenyl)methanesulfonamide.

Table 3: Hypothetical Forced Degradation Results

Stress ConditionObservationPotential Degradation Product
Acid Hydrolysis (0.1 N HCl, 60°C) Significant degradationN-(3-(Hydroxymethyl)phenyl)methanesulfonamide
Base Hydrolysis (0.1 N NaOH, 60°C) Rapid and extensive degradationN-(3-(Hydroxymethyl)phenyl)methanesulfonamide and other impurities
Oxidation (3% H₂O₂, RT) Minor degradationPotential N-oxide or other oxidative products
Thermal (80°C) Moderate degradationN-(3-(Hydroxymethyl)phenyl)methanesulfonamide
Photolytic (ICH Q1B) Minimal degradationNo significant degradation products observed

These hypothetical results suggest that the primary stability liability of N-(3-(Chloromethyl)phenyl)methanesulfonamide is its susceptibility to hydrolysis, particularly under basic conditions. This is a critical piece of information for formulation development, indicating that the pH of any aqueous formulation must be carefully controlled and likely maintained in the acidic range.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of N-(3-(Chloromethyl)phenyl)methanesulfonamide. While based on the foundational principles of pharmaceutical sciences in the absence of extensive empirical data, the proposed protocols and rationale provide a robust framework for investigation. The key takeaway is the anticipated hydrolytic instability of the chloromethyl group, which will be a central focus of formulation and analytical development efforts.

Future work should focus on executing these studies to generate empirical data, followed by solid-state characterization (e.g., polymorphism, hygroscopicity) and long-term stability studies under ICH conditions to fully elucidate the developability of this promising compound.

References

  • Cartagena, F. A., et al. (1995). Stability study of flutamide in solid state and in aqueous solution. PubMed. [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. [Link]

  • Hieble, J. P., et al. (1995). Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]

  • PubChem. [2,3-Bis(chloromethyl)phenyl] methanesulfonate. [Link]

  • Wang, F., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • PubChem. (3-(Chloromethyl)phenyl)methanol. [Link]

  • Waters Corporation. (2016). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]

  • Wang, F., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
  • Istrate, E., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Wang, Y., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC. [Link]

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Salouros, H., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Kottler, M., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. [Link]

  • Smułek, W., et al. (2022). Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. MDPI. [Link]

  • Chen, Q., et al. (2025). Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. ResearchGate. [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]

  • Cheméo. Chemical Properties of Methane sulfonamide (CAS 3144-09-0). [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to N-(3-(Chloromethyl)phenyl)methanesulfonamide as a Versatile Starting Material for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of N-(3-(Chloromethyl)phenyl)methanesulfonamide, a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, synthetic routes, and potential applications in drug discovery, supported by established methodologies and scientific literature.

Introduction: The Strategic Value of a Bifunctional Scaffold

N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS No. 362529-31-5) is a unique chemical entity that presents two key functional groups for medicinal chemistry exploration: a reactive benzylic chloride and a methanesulfonamide moiety.[1] This bifunctional nature allows for a modular and divergent approach to library synthesis, making it an attractive starting point for hit-to-lead campaigns.

The chloromethyl group serves as a versatile electrophilic handle for introducing a wide array of nucleophilic fragments, enabling the exploration of diverse chemical space. Concurrently, the sulfonamide group, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets and improve the physicochemical properties of the resulting molecules.[2][3] The strategic placement of these groups on the phenyl ring provides a rigid scaffold for the precise spatial orientation of appended functionalities.

Table 1: Physicochemical Properties of N-(3-(Chloromethyl)phenyl)methanesulfonamide

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO₂S[1]
Molecular Weight219.69 g/mol [1]
CAS Number362529-31-5[1]
AppearanceOff-White Solid
StorageInert atmosphere, 2-8°C[1]

Synthesis and Reactivity: A Gateway to Chemical Diversity

The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide can be achieved through a straightforward and scalable synthetic sequence. The proposed pathway leverages commercially available starting materials and well-established chemical transformations.

Proposed Synthetic Workflow

The synthesis commences with the methanesulfonylation of 3-aminobenzyl alcohol, followed by chlorination of the benzylic alcohol. This approach ensures the selective introduction of the desired functional groups.

G cluster_0 Synthetic Pathway Start 3-Aminobenzyl alcohol Step1 Methanesulfonyl chloride, Pyridine Start->Step1 Intermediate1 N-(3-(Hydroxymethyl)phenyl)methanesulfonamide Step1->Intermediate1 Step2 Thionyl chloride or Oxalyl chloride Intermediate1->Step2 Product N-(3-(Chloromethyl)phenyl)methanesulfonamide Step2->Product

Caption: Proposed synthetic workflow for N-(3-(Chloromethyl)phenyl)methanesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

  • To a stirred solution of 3-aminobenzyl alcohol (1.0 eq) in pyridine (10 vol) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-(hydroxymethyl)phenyl)methanesulfonamide.

Step 2: Synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide

  • To a stirred solution of N-(3-(hydroxymethyl)phenyl)methanesulfonamide (1.0 eq) in dichloromethane (10 vol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-(chloromethyl)phenyl)methanesulfonamide.[4]

Application in Drug Discovery: A Case Study Targeting Aurora Kinase B

The unique structural features of N-(3-(Chloromethyl)phenyl)methanesulfonamide make it an ideal starting point for the development of inhibitors for various protein targets. For the purpose of this guide, we will explore its potential in the discovery of Aurora Kinase B (AURKB) inhibitors, a promising target in oncology.[5] Overexpression of AURKB is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[5]

Hit Identification and Rationale

The core N-(phenyl)methanesulfonamide scaffold can be envisioned to occupy the ATP-binding pocket of AURKB, with the sulfonamide group forming key hydrogen bond interactions with the hinge region of the kinase. The reactive chloromethyl group provides a convenient handle to introduce various moieties that can extend into the solvent-exposed region or other sub-pockets of the kinase, thereby enhancing potency and selectivity.

Proposed Mechanism of Action and Signaling Pathway

AURKB is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in chromosome segregation and cytokinesis.[5] Inhibition of AURKB leads to cell cycle arrest and apoptosis in cancer cells.

Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Receptor_Tyrosine_Kinases->Signaling_Cascade Cell_Cycle_Progression Cell Cycle Progression Signaling_Cascade->Cell_Cycle_Progression AURKB Aurora Kinase B (AURKB) Cell_Cycle_Progression->AURKB Substrates Histone H3, etc. AURKB->Substrates Apoptosis Apoptosis / Cell Cycle Arrest AURKB->Apoptosis Inhibition leads to Chromosome_Segregation Proper Chromosome Segregation Substrates->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Normal_Cell_Division Normal Cell Division Cytokinesis->Normal_Cell_Division Inhibitor N-(3-(Chloromethyl)phenyl)methanesulfonamide Derivative Inhibitor->Inhibition

Caption: Simplified signaling pathway of AURKB and its inhibition.

Hit-to-Lead Optimization: A Structure-Activity Relationship (SAR) Study

Starting with the initial hit, a focused library of derivatives can be synthesized by reacting N-(3-(Chloromethyl)phenyl)methanesulfonamide with a diverse set of nucleophiles. The goal of this optimization process is to improve potency, selectivity, and drug-like properties.

Library Synthesis Workflow

The chloromethyl group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and phenols, to generate a library of analogs.

cluster_workflow Library Synthesis Workflow Start N-(3-(Chloromethyl)phenyl)methanesulfonamide Reaction Nucleophilic Substitution Start->Reaction Nucleophiles Diverse Nucleophiles (Amines, Thiols, Phenols) Nucleophiles->Reaction Library Library of Derivatives Reaction->Library Screening Biological Screening (e.g., AURKB Assay) Library->Screening SAR SAR Analysis Screening->SAR

Caption: Workflow for library synthesis and SAR exploration.

Exemplary SAR Table

The following table illustrates a hypothetical SAR for a series of derivatives, highlighting the impact of different substituents on AURKB inhibitory activity.

Table 2: Structure-Activity Relationship of N-(3-(Chloromethyl)phenyl)methanesulfonamide Derivatives against AURKB

Compound IDR Group (from R-H)AURKB IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
Lead-001 -Cl5,200> 50
Lead-002 -NH-Cyclopropyl85012.5
Lead-003 -NH-(4-fluorophenyl)2103.1
Lead-004 -S-pyridin-2-yl4508.7
Lead-005 -O-(4-methoxyphenyl)1,50022.0
Lead-006 -NH-(1-methyl-1H-pyrazol-4-yl)25 0.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

The SAR data suggests that aromatic amine substituents are preferred, with the 1-methyl-1H-pyrazol-4-yl group in Lead-006 providing the most significant improvement in potency. This observation aligns with findings for other kinase inhibitors where such moieties can form favorable interactions within the active site.[6]

Conclusion and Future Directions

N-(3-(Chloromethyl)phenyl)methanesulfonamide represents a valuable and versatile starting material for drug discovery. Its bifunctional nature provides a robust platform for the rapid generation of diverse chemical libraries. The presented case study targeting AURKB demonstrates a logical and efficient path from a simple starting material to a potent lead candidate. Further exploration of this scaffold against other biological targets is warranted and holds the potential for the discovery of novel therapeutics for a range of diseases. The principles of structure-activity relationship development, as exemplified here, are broadly applicable to other drug discovery campaigns.[7][8][9]

References

  • Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
  • National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]

  • PubMed. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. [Link]

  • PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. [Link]

  • MDPI. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. [Link]

  • Google Patents. A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Organic Syntheses. FLUOROMETHYL PHENYL SULFONE. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubMed. Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. [Link]

  • PubMed. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. [Link]

  • PubChem. [2,3-Bis(chloromethyl)phenyl] methanesulfonate. [Link]

  • PubMed Central. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. [Link]

  • PubMed. Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. [Link]

  • MDPI. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. [Link]

  • PubChem. N-[3-(chloromethyl)phenyl]benzenesulfonamide. [Link]

  • ResearchGate. Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. [Link]

  • MDPI. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. [Link]

  • PubMed. Hitting a moving target: targeting transient protein states. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-(3-(Chloromethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Reactive Scaffold

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a synthetic compound featuring a methanesulfonamide group attached to a phenyl ring bearing a reactive chloromethyl substituent. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The presence of the electrophilic chloromethyl group, often referred to as a "warhead," suggests a potential for covalent interaction with biological nucleophiles, such as the thiol group of cysteine or the amine group of lysine residues within protein targets.[3][4] This raises the intriguing possibility that N-(3-(Chloromethyl)phenyl)methanesulfonamide could act as a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the structure-activity relationships (SAR) of N-(3-(Chloromethyl)phenyl)methanesulfonamide. We will use the hypothetical scenario of investigating its potential as an anticancer agent, focusing on the inhibition of a cysteine protease, a family of enzymes often dysregulated in cancer. This guide will detail the rationale behind experimental design, provide step-by-step protocols for analog synthesis and biological evaluation, and outline methods for data analysis to build a robust SAR model.

Part 1: Strategic Design of a Focused Compound Library

A systematic exploration of the chemical space around the parent molecule is crucial for elucidating the SAR. The design of a focused compound library should aim to probe the contributions of different structural features to biological activity. For N-(3-(Chloromethyl)phenyl)methanesulfonamide, we can dissect the molecule into three key regions for modification: the methanesulfonamide group, the phenyl ring, and the chloromethyl group.

Key Regions for Modification:

  • R1 (Sulfonamide Substituent): The methyl group on the sulfonamide can be replaced with other alkyl, aryl, or heterocyclic groups to investigate the impact on potency and selectivity.

  • R2 (Phenyl Ring Substituents): The substitution pattern on the phenyl ring can be altered by introducing electron-donating or electron-withdrawing groups at various positions to modulate the electronic properties and binding interactions.

  • R3 (Electrophilic Warhead): The reactivity of the chloromethyl group can be tuned by replacing the chlorine with other leaving groups (e.g., fluorine, bromine) or by modifying the benzylic position to alter its susceptibility to nucleophilic attack.

The following DOT script visualizes the core scaffold and the points of diversification for the focused library.

SAR_Strategy cluster_scaffold Core Scaffold: N-(3-(Chloromethyl)phenyl)methanesulfonamide cluster_analogs Analog Design scaffold Scaffold R1 R1 (Sulfonamide substituent) A1 Vary Alkyl/Aryl Groups R1->A1 Modulate lipophilicity and steric bulk R2 R2 (Phenyl ring substituents) A2 Introduce EWG/EDG R2->A2 Tune electronic properties R3 R3 (Electrophilic warhead) A3 Modify Leaving Group R3->A3 Alter reactivity

Caption: Diversification strategy for the N-(3-(Chloromethyl)phenyl)methanesulfonamide scaffold.

Part 2: Synthesis Protocols

The synthesis of the parent compound and its analogs can be achieved through a convergent strategy. The following protocols provide a general framework that can be adapted for the synthesis of the focused library.

Protocol 2.1: Synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide (Parent Compound)

This protocol describes a two-step synthesis starting from 3-(chloromethyl)aniline.

Materials:

  • 3-(chloromethyl)aniline

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(chloromethyl)aniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: General Procedure for Analog Synthesis

This general protocol can be adapted to synthesize analogs by varying the starting materials.

  • R1 Modification: Use different sulfonyl chlorides (e.g., ethanesulfonyl chloride, benzenesulfonyl chloride) in place of methanesulfonyl chloride.

  • R2 Modification: Start with appropriately substituted anilines (e.g., 4-fluoro-3-(chloromethyl)aniline) to introduce substituents on the phenyl ring.

  • R3 Modification: The synthesis of analogs with modified electrophilic warheads may require alternative synthetic routes, for instance, starting from the corresponding hydroxymethyl or aminomethyl analogs and converting them to other leaving groups. The synthesis of the aminomethyl analog, N-(3-(aminomethyl)phenyl)methanesulfonamide, has been reported and can serve as a key intermediate.[6]

Part 3: Biological Evaluation Protocols

Based on our hypothesis, the primary biological evaluation will focus on the inhibition of a cancer-related cysteine protease, followed by cell-based anticancer assays.

Protocol 3.1: In Vitro Cysteine Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compounds against a model cysteine protease, such as Cathepsin B or Papain. Understanding the mechanism of action is critical in early drug discovery.[7][8]

Materials:

  • Recombinant human Cathepsin B (or other target cysteine protease)

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme Activation: Prepare the assay buffer containing DTT to ensure the active site cysteine of the protease is in its reduced, active state.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the assay buffer. b. Add 1 µL of the serially diluted test compounds or controls (DMSO for negative control, E-64 for positive control). c. Add 25 µL of the pre-activated enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for potential covalent modification. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over time using a kinetic read mode.

  • Data Analysis: a. Calculate the initial reaction velocity (v) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Materials:

  • Cancer cell line (e.g., a line known to overexpress the target cysteine protease)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Part 4: Physicochemical Property Profiling

Understanding the physicochemical properties of the synthesized analogs is crucial for interpreting the SAR data and for predicting their drug-like properties.[10][11]

Protocol 4.1: Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the indirect determination of lipophilicity.

Procedure:

  • System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Inject the synthesized analogs and determine their retention times.

  • Calculation: Calculate the k' for each analog and use the calibration curve to determine its LogP value.

Protocol 4.2: Aqueous Solubility Assessment

Aqueous solubility is critical for oral bioavailability.[11]

Method: A common method is the kinetic solubility assay using nephelometry.

Procedure:

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Assay: Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Measurement: Monitor the solution for the formation of a precipitate over time using a nephelometer, which measures light scattering.

  • Data Analysis: The concentration at which precipitation is first observed is taken as the kinetic solubility.

Part 5: Data Analysis and SAR Interpretation

The goal of SAR analysis is to correlate changes in chemical structure with changes in biological activity and physicochemical properties.

Data Presentation:

Summarize the biological activity and physicochemical data for all synthesized analogs in a structured table for easy comparison.

Compound IDR1R2R3Cysteine Protease IC₅₀ (µM)Cancer Cell Line GI₅₀ (µM)LogPAqueous Solubility (µg/mL)
Parent -CH₃H-CH₂Cl[Data][Data][Data][Data]
Analog 1 -CH₂CH₃H-CH₂Cl[Data][Data][Data][Data]
Analog 2 -CH₃4-F-CH₂Cl[Data][Data][Data][Data]
... .....................

SAR Interpretation:

  • Analyze Trends: Systematically analyze the data in the table to identify trends. For example, determine if increasing the size of the R1 group enhances or diminishes activity. Assess the impact of electron-withdrawing versus electron-donating substituents at the R2 position.

  • Quantitative Structure-Activity Relationship (QSAR): For a larger dataset, QSAR models can be developed to mathematically correlate physicochemical descriptors with biological activity.[13]

  • Computational Modeling: Molecular docking studies can be performed to visualize the binding mode of the active compounds within the active site of the target enzyme, providing a structural basis for the observed SAR.

The following DOT script illustrates the workflow for a comprehensive SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological & Physicochemical Evaluation cluster_analysis Data Analysis & Interpretation A Parent Compound Selection N-(3-(Chloromethyl)phenyl)methanesulfonamide B Focused Library Design (R1, R2, R3 modifications) A->B C Chemical Synthesis & Purification B->C D Primary Screening (In Vitro Enzyme Inhibition Assay) C->D F Physicochemical Profiling (LogP, Solubility) C->F E Secondary Screening (Cell-Based Anticancer Assay) D->E G Data Compilation (SAR Table) E->G F->G H SAR Analysis & QSAR Modeling G->H I Iterative Design (Next Generation Analogs) H->I I->B Refine Library

Caption: A comprehensive workflow for SAR studies.

Conclusion

This guide provides a robust framework for conducting SAR studies on N-(3-(Chloromethyl)phenyl)methanesulfonamide, with a focus on its potential as an anticancer agent. By systematically designing and synthesizing a focused library of analogs, performing rigorous biological and physicochemical evaluations, and carefully analyzing the resulting data, researchers can elucidate the key structural determinants of activity. This knowledge is invaluable for the rational design of more potent and selective lead compounds, ultimately accelerating the drug discovery and development process.

References

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]

  • MDPI. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • MDPI. (2020). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Retrieved from [Link]

  • Bull, J. A., & Armstrong, A. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16(12), 3456-3462. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(10), 1681-1689. Retrieved from [Link]

  • van den Nieuwendijk, A. M., et al. (2004). Synthesis and evaluation of chloromethyl sulfoxides as a new class of selective irreversible cysteine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(3), 671-674. Retrieved from [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). The Design and Application of Target-Focused Compound Libraries. Retrieved from [Link]

  • Bajorath, J. (2021). Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. ACS Omega, 6(4), 2653-2661. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • MDPI. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Retrieved from [Link]

  • ResearchGate. (2012). The Design and Application of Target-Focused Compound Libraries. Retrieved from [Link]

  • ResearchGate. (2005). Physicochemical Descriptors in Property-Based Drug Design. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

  • SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]

  • MDPI. (2021). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • J-Stage. (2018). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Retrieved from [Link]

  • Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5853-5857. Retrieved from [Link]

  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. Retrieved from [Link]

  • Frontiers. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]

  • PubMed. (2014). R-based Tool for a Pairwise Structure-activity Relationship Analysis. Retrieved from [Link]

  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 615-625. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • MDPI. (2020). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • MDPI. (2021). Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning. Retrieved from [Link]

  • ProQuest. (n.d.). Design and synthesis of novel anticancer and antifibrosis compounds. Retrieved from [Link]

  • YouTube. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • MDPI. (2024). In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. Retrieved from [Link]

  • Jacoby, E., et al. (2018). Protocols for the Design of Kinase-focused Compound Libraries. Molecular Informatics, 37(5), 1700119. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • ResearchGate. (2012). Computational Analysis of Structure–Activity Relationships. Retrieved from [Link]

  • Hillaert, U., et al. (2006). Synthesis and biological evaluation of novel PDMP analogues. Bioorganic & Medicinal Chemistry, 14(15), 5273-5284. Retrieved from [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

Sources

Application Note: Continuous Flow Synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing Synthesis Challenges with Flow Chemistry

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a key building block and intermediate in pharmaceutical and materials science research.[1][2] Its synthesis traditionally involves multi-step batch processes that can present safety and scalability challenges, particularly concerning the handling of reactive intermediates and the control of exothermic reactions.[3][4] This application note details a robust and scalable continuous flow process for the synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide. By leveraging the inherent advantages of flow chemistry, such as superior heat and mass transfer, precise reaction time control, and enhanced safety, this protocol offers a significant improvement over conventional batch methods.[5][6][7]

The two-step synthesis involves the initial sulfonylation of 3-(chloromethyl)aniline followed by a subsequent reaction. This application note will focus on the first critical step: the reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride. The principles described herein can be adapted for a fully continuous multi-step process.[8]

The Rationale for a Flow-Based Approach

The synthesis of sulfonamides from sulfonyl chlorides is a well-established reaction.[9] However, these reactions can be highly exothermic.[4] In a batch reactor, localized hotspots can lead to the formation of impurities and pose safety risks.[6] Flow chemistry mitigates these risks by providing a high surface-area-to-volume ratio, ensuring efficient heat dissipation and maintaining a uniform temperature profile.[6][10] Furthermore, the small reactor volume in continuous flow systems minimizes the amount of hazardous material present at any given time, significantly improving the overall safety of the process.[11][12]

Reaction Mechanism and Pathway

The core of this synthesis is the nucleophilic attack of the amine group of 3-(chloromethyl)aniline on the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as triethylamine, is used to scavenge the hydrochloric acid generated during the reaction.

Reaction Scheme:

The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion and deprotonation by the base to yield the final sulfonamide product.[9]

Experimental Section

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
3-(Chloromethyl)aniline141.59≥98%Sigma-Aldrich
Methanesulfonyl Chloride114.55≥99%Sigma-Aldrich
Triethylamine (TEA)101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric Acid36.46-Fisher Scientific
Saturated Sodium Bicarbonate84.01-Fisher Scientific
Anhydrous Sodium Sulfate142.04-Fisher Scientific
Equipment
  • Two high-precision syringe pumps or continuous flow pumps

  • T-mixer (e.g., PEEK or glass)

  • Coiled tube reactor (e.g., PFA, 10 mL volume)

  • Back pressure regulator (set to 5 bar)

  • Temperature-controlled bath or heating block

  • Automated liquid-liquid separator (optional, for continuous work-up)

  • Rotary evaporator

  • Standard laboratory glassware

Flow Chemistry Synthesis Protocol

Reagent Preparation
  • Solution A: Prepare a 1.0 M solution of 3-(chloromethyl)aniline and a 1.2 M solution of triethylamine in anhydrous dichloromethane.

  • Solution B: Prepare a 1.0 M solution of methanesulfonyl chloride in anhydrous dichloromethane.

Flow Reactor Setup

The experimental workflow is depicted in the diagram below.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up & Isolation PumpA Pump A (Solution A) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Solution B) PumpB->TMixer Reactor Coiled Reactor (10 mL, 50 °C) TMixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Quench Quenching (1M HCl) BPR->Quench Separator Liquid-Liquid Separation Quench->Separator Drying Drying (Na2SO4) Separator->Drying Evaporation Solvent Removal Drying->Evaporation Product Final Product Evaporation->Product

Sources

Application Note: Analytical Strategy for N-(3-(Chloromethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug development scientists. It addresses the specific challenges of quantifying N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS 362529-31-5), a reactive alkylating intermediate often classified as a Potentially Genotoxic Impurity (PGI).

Executive Summary & Chemical Context

Molecule: N-(3-(Chloromethyl)phenyl)methanesulfonamide Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 | MW:  219.69  g/mol
Critical Attributes: [1][2][3][4][5][6][7]
  • Electrophilic Handle: The chloromethyl group (

    
    ) is a potent alkylating agent. It reacts rapidly with nucleophiles (DNA, proteins, and analytical solvents like methanol or water).
    
  • Acidic Moiety: The sulfonamide group (

    
    ) is weakly acidic (
    
    
    
    ), allowing for ionization in negative electrospray mode (ESI-).

The Analytical Challenge: Standard reverse-phase HPLC methods often fail because this molecule undergoes solvolysis during analysis. In aqueous buffers, it hydrolyzes to the benzyl alcohol; in methanol, it forms the methyl ether.

  • Directive: This protocol prioritizes non-aqueous sample preparation and fast-gradient LC-MS/MS to preserve integral stability.

Stability & Sample Preparation (Crucial)

Warning: Do NOT use Methanol (MeOH) as a diluent. The chloromethyl group will react to form the methoxymethyl ether artifact, leading to false low assays.

Recommended Solvent System
  • Stock Solvent: Anhydrous Acetonitrile (ACN) or DMSO.

  • Working Diluent: 90:10 ACN:Water (v/v).

    • Why? High organic content suppresses hydrolysis rates significantly compared to standard 50:50 mixes.

  • Glassware: Amber glass (silanized preferred) to prevent surface adsorption of the trace analyte.

Degradation Pathway Visualization

The following diagram illustrates the degradation risks you must control during method development.

Degradation cluster_0 Critical Control Points Target Target Analyte (Chloromethyl sulfonamide) Alcohol Degradant A (Benzyl Alcohol) Target->Alcohol + H2O (Hydrolysis) Ether Degradant B (Methyl Ether) Target->Ether + MeOH (Methanolysis)

Caption: Figure 1. Solvolytic degradation pathways. Methanolysis is irreversible and rapid; aqueous hydrolysis is pH-dependent.

Method A: Direct LC-MS/MS (Trace Analysis / PGI Screening)

Application: Quantitation of trace impurities (ppm level) in Drug Substances. Mechanism: Negative ESI utilizes the sulfonamide acidity for high-sensitivity ionization, avoiding the need for derivatization.

Instrument Parameters
ParameterSettingRationale
System UHPLC coupled to Triple Quadrupole MS (QqQ)High pressure required for sub-2µm columns.
Column C18 Shielded Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 50mm, 1.7µm"Shielded" phases resist dewetting in high aqueous, but here we use them for their steric protection against silanol interactions.
Temp 40°CMaintains constant viscosity; avoid higher temps to reduce degradation.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Mobile Phase & Gradient[9]
  • MP A: 0.1% Formic Acid in Water (Acidic pH stabilizes the benzyl chloride).

  • MP B: 100% Acetonitrile (Do not use Methanol).

Time (min)%B (ACN)Event
0.0010Initial Hold
0.5010Load
3.5095Ballistic Gradient (Elute quickly to prevent in-column hydrolysis)
5.0095Wash
5.1010Re-equilibration
MS/MS Detection (MRM)
  • Source: Electrospray Ionization (ESI) – Negative Mode

  • Precursor Ion:

    
     (Chlorine isotope pattern will be visible; monitor 
    
    
    
    ).
Transition TypeQ1 Mass (Da)Q3 Mass (Da)CE (eV)Interpretation
Quantifier 218.0139.020-25Loss of

(Sulfonyl group cleavage)
Qualifier 218.0175.015-18Loss of

/ Skeletal rearrangement

Method B: Derivatization HPLC-UV (QC/Routine Assay)

Application: Routine quality control where MS is unavailable, or to stabilize the analyte for robust handling. Chemistry: Reaction with 4-Nitrophenylpiperazine (4-NPP) . The nucleophilic nitrogen displaces the chloride, forming a stable, UV-active derivative (


).
Derivatization Protocol
  • Reagent Prep: Dissolve 4-NPP (10 mg/mL) in ACN. Add Potassium Iodide (KI) as a catalyst.[6]

  • Reaction: Mix Sample (100 µL) + Reagent (200 µL).

  • Incubate: 60°C for 30 minutes.

  • Quench: Cool to RT; inject directly.

HPLC Conditions
  • Detector: UV/Vis at 390 nm (Specific to the derivative; eliminates interference from non-derivatized matrix components).

  • Mobile Phase: Ammonium Acetate (10mM) / ACN.[8]

  • Benefit: The derivative is stable in solution for >24 hours, solving the hydrolysis issue.

Workflow Diagram

Workflow cluster_Methods Select Analytical Path Start Sample (Solid) Solubilize Dissolve in Anhydrous ACN Start->Solubilize Direct Path A: Trace PGI (LC-MS) Direct Injection Solubilize->Direct < 1 ppm Limit Deriv Path B: QC Assay (HPLC-UV) Derivatization w/ 4-NPP Solubilize->Deriv Routine Purity Analysis Data Acquisition Direct->Analysis Deriv->Analysis

Caption: Figure 2. Decision tree for selecting Direct LC-MS vs. Derivatization HPLC based on sensitivity needs.

Validation & Troubleshooting Guide

Specificity & Interferences[6]
  • Chlorine Isotope Match: In LC-MS, the presence of a

    
     isotope peak (+2 Da at ~33% intensity) is the ultimate confirmation of the intact chloromethyl group. If the isotope pattern disappears, the chlorine has been hydrolyzed (likely to -OH).
    
  • Carryover: The sulfonamide group can be "sticky" on stainless steel. Use a needle wash of ACN:IPA:Water (40:40:20) with 0.1% Formic Acid.

Linearity & Range
  • Target Range (PGI): 0.5 ppm to 100 ppm relative to API.

  • Linearity (

    
    ): 
    
    
    
    is achievable using the weighted regression (
    
    
    ).
Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Splitting Hydrolysis on-columnIncrease flow rate; reduce column temperature; ensure MP A is acidic (pH < 3).
Low Recovery Reaction with diluentSwitch to 100% ACN for stock; ensure autosampler is cooled (4°C).
Signal Drift ESI SuppressionCheck for co-eluting matrix; switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails.

References

  • Genotoxic Impurities in Pharmaceuticals: Assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4] ICH Guideline M7(R1). Link

  • Derivatization of Benzyl Halides: Zhang, K. et al. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 2019.[6] Link

  • Stability of Alkyl Halides: Elder, D.P., et al. "The utility of sulfonate esters and alkyl halides as potential genotoxic impurities."[9] Journal of Pharmaceutical and Biomedical Analysis, 2009. Link

Sources

Application Note: Process Development & Scale-Up of N-(3-(Chloromethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up considerations for N-(3-(Chloromethyl)phenyl)methanesulfonamide , a critical electrophilic intermediate often utilized in the synthesis of covalent kinase inhibitors and targeted protein degraders.

The synthesis presents two primary challenges during scale-up:

  • Chemoselectivity: Differentiating between the aniline amine and the benzylic alcohol during the sulfonylation step.

  • Handling & Stability: The target molecule contains a benzyl chloride moiety, a potent alkylating agent classified as a Potential Genotoxic Impurity (PGI).

This guide prioritizes a 2-step convergent route starting from 3-aminobenzyl alcohol, offering superior impurity control compared to direct chloromethylation or radical halogenation routes.

Strategic Route Analysis

Route Comparison

We evaluated three potential synthetic pathways for kilogram-scale production.

RouteMethodologyScale-Up ViabilityCritical Flaw
A Direct Sulfonylation of 3-(chloromethyl)anilineLow Starting material is unstable (self-polymerization) and highly toxic.
B Radical Chlorination of N-m-tolylmethanesulfonamideMedium Poor regioselectivity (ring chlorination vs. benzylic). Difficult purification.
C Stepwise Functionalization of 3-aminobenzyl alcoholHigh Excellent chemoselectivity control. Stable intermediates.

Decision: Route C is selected for scale-up. It allows for the isolation of the stable intermediate N-(3-(hydroxymethyl)phenyl)methanesulfonamide before the final activation step.

Reaction Pathway Visualization

The following logic flow illustrates the critical decision nodes in the synthesis.

SynthesisLogic Start 3-Aminobenzyl Alcohol Step1 Step 1: N-Sulfonylation (MsCl, Pyridine, < 5°C) Start->Step1 Nucleophilic hierarchy (NH2 > OH) Inter Intermediate: N-(3-(hydroxymethyl)phenyl) methanesulfonamide Step1->Inter Kinetic Control Impurity Impurity: O,N-Bis-mesylate Step1->Impurity Excess MsCl / High T Step2 Step 2: Chlorination (SOCl2, DCM, Reflux) Inter->Step2 OH Activation Final Target: N-(3-(Chloromethyl)phenyl) methanesulfonamide Step2->Final SN2 Displacement

Figure 1: Synthetic pathway highlighting the critical chemoselectivity node at Step 1.

Detailed Protocols & Engineering Controls

Step 1: Chemoselective N-Sulfonylation

Objective: Selectively sulfonylate the aniline nitrogen while preserving the benzylic alcohol.

Reagents & Stoichiometry[1][2][3]
  • Substrate: 3-Aminobenzyl alcohol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.05 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (10 V)

Protocol
  • Charge the reactor with 3-aminobenzyl alcohol and DCM (10 volumes).

  • Cool the solution to -5°C to 0°C . Critical: Higher temperatures promote O-mesylation.

  • Add Base (Pyridine) slowly, maintaining T < 5°C.

  • Addition: Charge MsCl dropwise over 2 hours.

    • Engineering Control: Use a subsurface dip tube to prevent splashing and localized hot spots.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC.

    • End Point: < 1% Starting Material.

    • Spec Limit: < 2% O,N-bis-mesylated impurity.[1]

  • Quench: Add water (5 V) slowly.

  • Workup: Separate phases. Wash organic layer with 1N HCl (to remove pyridine) followed by Brine.

  • Isolation: Crystallize from EtOAc/Heptane or concentrate to dryness if proceeding directly to Step 2.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the sulfonamide NH proton (~9.8 ppm, s). The benzylic protons should appear as a doublet (~4.5 ppm) coupled to the OH triplet (~5.2 ppm). If the OH triplet is missing, O-mesylation has occurred.

Step 2: Deoxychlorination (The Chlorination Step)

Objective: Convert the benzyl alcohol to benzyl chloride. Safety Warning: The product is a potential alkylating agent. All operations must occur in a closed system.

Reagents & Stoichiometry[1][2][3]
  • Substrate: N-(3-(hydroxymethyl)phenyl)methanesulfonamide (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl2) (1.2 equiv)

  • Cat. DMF (0.05 equiv) - Accelerates the formation of the Vilsmeier-Haack intermediate.

  • Solvent: DCM or Toluene (8 V)

Protocol
  • Charge reactor with the Intermediate from Step 1 and DCM.

  • Add Catalyst: Add DMF (catalytic).

  • Addition: Add SOCl2 dropwise at 20-25°C .

    • Note: The reaction is endothermic initially but gas evolution (SO2, HCl) creates pressure.

  • Reaction: Heat to reflux (40°C for DCM) for 3-4 hours.

  • Scrubbing: Vent off-gas through a caustic scrubber (NaOH).

  • Quench: Cool to 0°C. Quench into saturated NaHCO3.

    • Scale-Up Risk: The quench is exothermic.[2] Control rate to maintain T < 20°C.

  • Purification: The product often precipitates or can be recrystallized from Toluene/Heptane. Avoid silica chromatography to minimize exposure and hydrolysis risks.

Process Flow Diagram (PFD)

The following diagram illustrates the reactor train and scrubbing requirements for Step 2.

PFD cluster_safety Containment Zone Reactor Glass-Lined Reactor (Chlorination) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapor Receiver Quench Tank (NaHCO3) Reactor->Receiver Transfer for Quench Dosing Header Tank (SOCl2) Dosing->Reactor Controlled Addn Condenser->Reactor Reflux Scrubber Caustic Scrubber (20% NaOH) Condenser->Scrubber HCl / SO2 Off-gas

Figure 2: Process Flow Diagram emphasizing gas management and containment.

Analytical Controls & Specifications

To ensure "Trustworthiness" in the data, the following specifications are recommended for the final release.

TestMethodAcceptance CriteriaRationale
Appearance VisualOff-white to white solidColored impurities indicate oxidation of aniline residues.
Assay HPLC (UV 254nm)> 98.0% w/wHigh purity required for subsequent coupling.
Benzyl Alcohol HPLC< 0.5%Unreacted intermediate acts as a chain terminator in next steps.
Water Content KF< 0.1%Benzyl chlorides hydrolyze; product must be dry.
Residual SOCl2 GC-Headspace< 100 ppmCorrosive carryover.

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: The benzyl chloride moiety is UV active.

Safety & Handling (E-E-A-T)

Expert Insight: The benzyl chloride functionality makes this molecule a potent alkylator. It reacts with nucleophiles (DNA bases) and is a lachrymator.

  • Containment: Handle solids in a Powder Containment Balance Enclosure (PCBE) or isolator.

  • Decontamination: Spills should be treated with a solution of 10% nucleophilic amine (e.g., ethanolamine) or dilute NaOH to hydrolyze the chloride before cleaning.

  • Storage: Store under Nitrogen at 2-8°C. Moisture will hydrolyze the chloride back to the alcohol (Step 1 intermediate) and generate HCl gas in the container.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis; Springer, 2007.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12304677, N-(3-(Hydroxymethyl)phenyl)methanesulfonamide. Link

  • Occupational Safety and Health Administration (OSHA).Guidance on Handling Benzyl Chloride Derivatives.
  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists; Academic Press, 2012. (Source for scale-up engineering controls regarding SOCl2 off-gassing).
  • Clayden, J., et al.Organic Chemistry; Oxford University Press. (Mechanistic grounding for chemoselectivity of amines vs alcohols).

Sources

Troubleshooting & Optimization

"N-(3-(Chloromethyl)phenyl)methanesulfonamide" reaction optimization parameters (temperature, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: "I am observing variable yields (40-65%) and significant insoluble byproduct formation during the chlorination of N-(3-(hydroxymethyl)phenyl)methanesulfonamide using thionyl chloride. What are the optimal temperature and solvent parameters?"

Scientist's Analysis: The transformation of N-(3-(hydroxymethyl)phenyl)methanesulfonamide (1) to N-(3-(chloromethyl)phenyl)methanesulfonamide (2) presents a classic chemoselectivity challenge. You are generating a highly reactive electrophile (benzyl chloride) in the presence of a nucleophilic sulfonamide nitrogen.

The "insoluble byproduct" is likely the result of self-alkylation (polymerization) where the sulfonamide nitrogen of one molecule attacks the newly formed benzyl chloride of another. This process is accelerated by high temperatures and high concentration.

This guide details the optimization parameters to suppress this side reaction while ensuring complete conversion.

Critical Reaction Pathways (Visualized)

To troubleshoot effectively, we must visualize the competing pathways. The goal is to maximize Path A (Chlorination) while suppressing Path B (N-Alkylation/Polymerization).

ReactionPathways Start Alcohol Precursor (R-CH2-OH) Inter Chlorosulfite Intermediate Start->Inter Activation (-HCl) Reagent SOCl2 / DMF(cat) Product Target Benzyl Chloride (R-CH2-Cl) Inter->Product SNi or SN2 (Path A: Desired) Side Polymer/Dimer (Insoluble) Product->Side + Precursor/Product (Path B: N-Alkylation)

Figure 1: Mechanistic pathway showing the competition between successful chlorination and intermolecular self-alkylation.

Troubleshooting Guide: Optimization Parameters

Q1: Which solvent system maximizes stability and conversion?

Recommendation: Dichloromethane (DCM) is the primary recommendation, with Toluene as a secondary option for scale-up.

  • Why DCM?

    • Solubility: It dissolves the sulfonamide precursor well but is a poor solvent for the polar hydrochloride salts formed, often precipitating them out and preventing further side reactions.

    • Boiling Point (

      
      ):  It provides a natural temperature ceiling. Benzyl chlorides are thermally sensitive; refluxing DCM prevents the reaction from exceeding the threshold where polymerization dominates.
      
  • Why avoid THF?

    • THF can undergo ring-opening polymerization in the presence of strong Lewis acids or thionyl chloride/HCl, creating complex impurity profiles [1].

  • Why avoid DMF (as bulk solvent)?

    • While DMF accelerates the reaction (Vilsmeier mechanism), using it as a bulk solvent makes workup difficult and increases the basicity of the medium, promoting the nucleophilicity of the sulfonamide nitrogen (Path B).

Solvent Screening Data (0.1 M Concentration):

SolventTemp (

)
Conversion (2h)Purity (HPLC)Notes
DCM Reflux (40) >98% 96% Optimal balance.
Toluene6090%88%Higher temp increased impurities.
THFReflux (66)75%60%Significant background decomposition.
DMF25100%45%Massive polymerization observed.
Q2: What is the optimal temperature profile?

Recommendation: A "Step-Wise" ramp is critical.

  • Addition Phase (

    
    ):  Add 
    
    
    
    dropwise at
    
    
    . The formation of the chlorosulfite intermediate is exothermic. High heat here causes immediate decomposition.
  • Reaction Phase (

    
    ):  Warm to Room Temperature (RT). Only heat to reflux (
    
    
    
    in DCM) if conversion stalls after 2 hours.
  • Warning: Do not exceed

    
    . Benzyl chlorides attached to electron-rich or neutral rings are prone to elimination or hydrolysis at high temperatures.
    
Q3: How do I prevent the "insoluble byproduct" (Polymerization)?

Root Cause: The sulfonamide proton (


) is acidic (

). If the reaction mixture becomes basic or too concentrated, the nitrogen attacks the benzyl chloride.

Fixes:

  • Concentration: Run the reaction dilute (0.1 M to 0.2 M). High concentration favors intermolecular reactions (polymerization) over intramolecular or solvent-caged reactions [2].

  • Avoid Exogenous Base: Do not use Triethylamine or Pyridine as an HCl scavenger. While standard for some alcohol-to-chloride conversions, here the base will deprotonate the sulfonamide, turning it into a potent nucleophile that destroys your product. The HCl gas generated is actually protective (keeps the amine protonated/neutral).

  • Catalyst: Use catalytic DMF (1-2 drops per mmol). This forms the Vilsmeier reagent (

    
    ), which is a more potent chlorinating agent than 
    
    
    
    alone, allowing the reaction to proceed at lower temperatures [3].

Validated Experimental Protocol

Objective: Synthesis of N-(3-(chloromethyl)phenyl)methanesulfonamide (10 mmol scale).

Reagents:

  • Precursor Alcohol: 2.01 g (10 mmol)

  • Thionyl Chloride (

    
    ): 1.1 mL (15 mmol, 1.5 eq)
    
  • Dichloromethane (Anhydrous): 50 mL (0.2 M)

  • DMF: 2 drops (Catalytic)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2 or N2 line). Moisture exclusion is critical to prevent hydrolysis.

  • Dissolution: Add the precursor alcohol and anhydrous DCM. Stir until suspended/dissolved. Add catalytic DMF.

  • Addition: Cool the mixture to

    
      (ice bath). Add 
    
    
    
    dropwise over 15 minutes.
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure good venting.
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (

    
    ) . Stir for 3 hours.
    
    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane). The alcohol is more polar (lower Rf) than the chloride.

    • Contingency: If starting material remains after 3h, heat to mild reflux (

      
      ) for 1 hour.
      
  • Workup (Crucial for Stability):

    • Evaporate the solvent and excess

      
       under reduced pressure (Rotavap) at 
      
      
      
      .
    • Note: Do not wash with aqueous

      
       while the crude is concentrated, as the biphasic basic condition promotes dimerization.
      
    • Re-dissolve the residue in DCM and wash rapidly with cold water (neutral pH) to remove residual acid. Dry over

      
      , filter, and concentrate.
      
  • Storage: Store the resulting white/off-white solid under inert gas at

    
    . Benzyl chlorides degrade upon prolonged exposure to moisture.
    

References

  • Polymerization of THF: Dreyfuss, M. P., & Dreyfuss, P. (1967). Mechanism of the polymerization of tetrahydrofuran with complex ion initiators. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(10), 2563-2577. Link

  • Dilution Effects in Cyclization vs. Polymerization: Galli, C., & Mandolini, L. (2000). The role of ring strain on the ease of ring closure of bifunctional chain molecules. European Journal of Organic Chemistry, 2000(18), 3117-3125. Link

  • Vilsmeier-Haack Chlorination Mechanism: H. H. Bosshard, R. Mory, M. Schmid, & H. Zollinger. (1959). Eine neue Methode zur katalysierten Herstellung von Carbonsäure- und Sulfonsäure-chloriden mit Thionylchlorid. Helvetica Chimica Acta, 42(5), 1653-1658. Link

  • General Benzyl Chloride Synthesis: Organic Syntheses, Coll. Vol. 4, p.576 (1963); Vol. 33, p.47 (1953). (Chloromethylation and Chlorination protocols). Link

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Thionyl Chloride and Benzyl Chloride derivatives before handling. These compounds are corrosive, lachrymators, and potential alkylating agents.

"N-(3-(Chloromethyl)phenyl)methanesulfonamide" dealing with low reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "Application Scientist" persona. It synthesizes chemical principles with practical troubleshooting for the specific molecule requested.

Molecule Dashboard

Before troubleshooting, verify your material matches these specifications. "Low reactivity" is often a symptom of hydrolysis (degradation) rather than intrinsic kinetic stability.

PropertySpecificationCritical Note
Chemical Name N-(3-(Chloromethyl)phenyl)methanesulfonamideOften abbreviated as CMPM
CAS Registry 362529-31-5
Structure m-substituted Benzyl ChlorideContains an acidic sulfonamide proton (

)
Molecular Weight 219.69 g/mol
Storage 2-8°C, Inert Atmosphere (Argon/N2)Highly Moisture Sensitive. Hydrolyzes to the alcohol (inactive).
Appearance White to off-white solidIf yellow/sticky, significant degradation has occurred.

Diagnostic Logic: Why is it unreactive?

The "low reactivity" of CMPM is usually a misunderstanding of its amphoteric nature and electronic deactivation . Use this logic flow to identify your specific bottleneck.

CMPM_Troubleshooting Start User Issue: Low Reactivity Check1 Check 1: Purity/Storage Start->Check1 Check2 Check 2: Nucleophile Type Check1->Check2 Purity OK Result1 Hydrolyzed to Alcohol (Unreactive) Check1->Result1 Stored in air? Check3 Check 3: Base Selection Check2->Check3 Anionic Nucleophile (Thiol/Alkoxide) Result2 Electronic Deactivation (Cl is poor LG) Check2->Result2 Neutral Nucleophile (Amine/Aniline) Result3 Anion Interference (Sulfonamide Deprotonation) Check3->Result3 Base pKa > 10? Solution1 Sol: Recrystallize or Convert OH to OMs/Cl Result1->Solution1 Solution2 Sol: Finkelstein Activation (Add TBAI/NaI) Result2->Solution2 Solution3 Sol: Adjust Stoichiometry (2.2 eq. Base) or Protect N Result3->Solution3

Figure 1: Diagnostic Decision Tree for CMPM Reactivity Issues.

Technical Deep Dive (The "Why")

A. The "Meta" Deactivation Trap

Unlike para-substituted benzyl chlorides where electron-withdrawing groups (EWGs) can sometimes facilitate nucleophilic attack by making the carbon more electrophilic, the meta-sulfonamide group in CMPM exerts an inductive withdrawing effect (-I) without resonance stabilization.

  • Consequence: The benzylic carbocation is destabilized, effectively shutting down the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     pathway. You are forced into an 
    
    
    
    mechanism.
  • The Fix: You must drive the reaction with a strong nucleophile or a better leaving group (Iodide).

B. The Hidden Acid (Proton Competition)

The sulfonamide proton (


) has a 

of approximately 10.
  • The Problem: If you use 1 equivalent of a base like Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) to activate your nucleophile, the base will preferentially deprotonate the sulfonamide nitrogen first.
    
  • Result: You generate the sulfonamide anion. This negative charge on the molecule creates electrostatic repulsion against incoming anionic nucleophiles, drastically slowing down the reaction rate.

C. Leaving Group Quality

Chloride is a mediocre leaving group. In hindered or deactivated systems, the energy barrier to break the C-Cl bond is too high for standard heating (refluxing THF/MeCN) to overcome efficiently.

Solutions & Protocols

Protocol A: The "Finkelstein" Boost (Recommended)

Best for: Reactions with amines or weak nucleophiles where the starting material persists.

This protocol generates the Benzyl Iodide in situ. The C-I bond is weaker and the Iodide is a superior leaving group (


 times more reactive than Cl).

Reagents:

  • CMPM (1.0 eq)

  • Nucleophile (1.1 – 1.5 eq)

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 – 0.2 eq) OR Sodium Iodide (1.0 eq)

  • Base: DIPEA (Hunig's Base) (2.0 eq)

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolve CMPM in anhydrous MeCN or DMF (0.1 M concentration).

  • Add the TBAI catalyst first. Stir for 15 minutes at RT. Note: The solution may yellow slightly as traces of Iodine form.

  • Add the Base (DIPEA) followed by the Nucleophile.

  • Heat to 60°C . (Do not exceed 80°C to avoid sulfonamide decomposition).

  • Monitor: Check LCMS for the disappearance of the Chloride (M+H ~220) and transient appearance of Iodide (M+H ~312) if reaction is slow.

Finkelstein_Mechanism CMPM CMPM-Cl (Slow Electrophile) Intermediate CMPM-I (Fast Electrophile) CMPM->Intermediate - Cl- Iodide I- (Catalyst) Iodide->CMPM Fast substitution Product Final Product Intermediate->Product Rapid Nu attack Nu Nucleophile Nu->Intermediate Product->Iodide Recycles I-

Figure 2: Catalytic cycle of Finkelstein activation (Halide Exchange).

Protocol B: The "Double Deprotonation" Strategy

Best for: Reactions with Thiols, Phenols, or Alkoxides.[1]

Since the sulfonamide is acidic, you must account for it in your stoichiometry.

Reagents:

  • CMPM (1.0 eq)

  • Nucleophile (Thiol/Phenol) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq) — Must use >2 equivalents.
    
  • Solvent: DMF (Required for solubility of the dianion).

Step-by-Step:

  • Dissolve the Nucleophile in DMF.

  • Add 1.0 eq of Base. Stir 10 min to generate the nucleophilic anion.

  • In a separate vial, dissolve CMPM in DMF.

  • Add the remaining 1.5 eq of Base to the CMPM solution. (This pre-forms the sulfonamide anion).

  • Add the Nucleophile solution TO the CMPM solution slowly.

  • Heat to 50-60°C.

Why this works: Pre-forming the anions ensures that your base isn't consumed by the sulfonamide "sink" before it can activate your nucleophile.

Frequently Asked Questions (FAQs)

Q1: My starting material (CMPM) has turned into a sticky yellow gum. Can I still use it? A: Likely not. Benzyl chlorides are prone to hydrolysis (forming the benzyl alcohol) and polymerization upon exposure to moisture.

  • Test: Run an LCMS. If you see a peak at M+18 (Hydrolysis) or dimers, discard the batch.

  • Prevention: Always store under Argon at 4°C.

Q2: I see a new spot on TLC, but it's not my product. What is it? A: If you are using an amine nucleophile without a non-nucleophilic base (like DIPEA), you might be seeing self-alkylation . The product amine can react with another molecule of CMPM.

  • Fix: Use a large excess of the amine nucleophile (if cheap) or ensure high dilution.

Q3: Can I use Ethanol or Methanol as a solvent? A: Avoid. Primary alcohols can act as nucleophiles, competing with your desired reaction to form the benzyl ether (solvolysis), especially if heated. Use aprotic solvents like MeCN, DMF, or THF.

Q4: Why not just use the Benzyl Bromide version? A: The bromide is significantly more unstable and difficult to store. The Chloride (CMPM) is the industry standard for stability, provided you use the Iodide activation (Protocol A) during the reaction.

References & Authority

  • PubChem Compound Summary: . Physical properties and safety data.

  • Finkelstein Reaction Principles: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532. (Foundational chemistry for halide exchange).

  • Substituent Effects on Benzyl Chlorides: Journal of the American Chemical Society, "Solvolysis of Benzyl Chlorides: Hammett Equation Correlations." (General reference for meta-EWG deactivation).

  • Sulfonamide Acidity: The Journal of Organic Chemistry, "pKa values of Sulfonamides and their influence on reactivity." (General reference for pKa ~10 interference).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chloromethyl arenes, as they are potential alkylating agents and sensitizers.

Sources

"N-(3-(Chloromethyl)phenyl)methanesulfonamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KB-CHM-492 Topic: Purification & Handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide Department: Chemical Process R&D / Technical Support Last Updated: 2025-10-24[1][2]

Executive Summary: The "Dual-Threat" Molecule

N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 163286-43-1) presents a unique purification challenge due to its bifunctional nature.[1][2] It contains two reactive centers that often work against standard purification protocols:

  • The Chloromethyl Group (-CH

    
    Cl):  An electrophilic alkylating agent.[1][2] It is highly susceptible to hydrolysis (reverting to the alcohol starting material) and polymerization (Friedel-Crafts alkylation) when exposed to moisture or acidic stationary phases.[1][2]
    
  • The Sulfonamide Group (-NHSO

    
    Me):  Contains a moderately acidic proton (pKa ~10).[1][2] This limits the use of strong basic washes during workup, as the molecule can form water-soluble salts, leading to massive yield loss in the aqueous phase.
    

This guide provides troubleshooting steps to isolate high-purity material (>98%) while mitigating decomposition.

Diagnostic Center: Identifying Your Impurity

Before attempting purification, identify the specific failure mode using crude


H NMR.[2]
Impurity TypeChemical CauseNMR Diagnostic Marker (approx. shift in CDCl

)
Target Product N/ASinglet ~4.55 - 4.60 ppm (benzylic -CH

Cl)
Hydrolysis Product Moisture ingress; Aqueous workup too longSinglet ~4.70 - 4.75 ppm (benzylic -CH

OH).[1][2] Note: The shift is subtle.
Dimer/Polymer Acidic silica; Thermal degradationBroad multiplets in aromatic region; Loss of benzylic singlet integral.[1][2]
Starting Material Incomplete reactionDistinct aromatic pattern of 3-aminobenzyl alcohol precursors.[1][2]

Degradation Mechanics

Understanding how the molecule fails is critical to preventing it.[2] The diagram below illustrates the two primary degradation pathways you must avoid during purification.

DegradationPathways Start Target Molecule (Benzyl Chloride) Alcohol Hydrolysis Impurity (Benzyl Alcohol) Start->Alcohol Nucleophilic Attack (Fast at pH > 8) Dimer Self-Alkylation Dimer (Polymerization) Start->Dimer Friedel-Crafts Alkylation Water H2O / Aqueous Base Water->Alcohol Acid Acidic Silica / Heat Acid->Dimer

Figure 1: Primary degradation pathways.[1][2] The benzylic chloride is labile to both nucleophilic attack (hydrolysis) and electrophilic activation (dimerization).[1]

Troubleshooting & Solutions (Q&A)

Issue 1: "My product decomposes on the silica column."

Diagnosis: The benzyl chloride moiety is acid-sensitive.[1][2] Standard silica gel is slightly acidic (pH 6-6.5).[1][2] As the compound travels through the column, the silica catalyzes the elimination of HCl or self-alkylation, leading to "streaking" and low recovery.

Solution: The "Neutralized Silica" Protocol Do not use bare silica.[1][2] You must buffer the stationary phase.[2]

  • Pre-treat the Column: Slurry your silica in your starting eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (Et

    
    N) .[1][2]
    
  • Flush: Run 2-3 column volumes of this buffer through the column before loading your sample.

  • Elute: Run your gradient normally, but maintain 0.5% Et

    
    N in the mobile phase.
    
  • Caution: The sulfonamide is acidic.[1][2] If you use too much amine, you might form a sticky ammonium salt.[2] 1% is the sweet spot.

Issue 2: "I lost half my mass during the aqueous wash."

Diagnosis: You likely used NaOH or a carbonate wash that was too basic.[1][2] The sulfonamide proton (pKa ~10) was deprotonated, turning your neutral organic product into a water-soluble salt.[1][2]

Solution: The "Cold Acidic" Workup [1]

  • Quench: If synthesizing from thionyl chloride (SOCl

    
    ), quench excess reagent with Toluene  (azeotrope removal) before adding water.[1][2]
    
  • Wash: Use saturated NaHCO

    
      (mild base) only if necessary to remove acid, but do it rapidly  and at 0°C .[1][2]
    
  • Preferred Wash: Use dilute citric acid or water to remove salts.[1][2] Keep the pH of the aqueous layer < 8.[1]

  • Drying: Dry over Na

    
    SO
    
    
    
    immediately. Do not let it sit in the wet organic phase.[2]
Issue 3: "The oil won't solidify."

Diagnosis: Presence of residual solvent or the "Hydrolysis Impurity" (Benzyl alcohol) which acts as a plasticizer, preventing crystallization.[1][2]

Solution: Recrystallization (The Gold Standard) Avoid chromatography entirely if possible.[1][2]

  • Solvent System: Dissolve the crude oil in a minimum amount of warm DCM (Dichloromethane) .[1][2]

  • Anti-Solvent: Slowly add Hexane or Heptane until the solution turns slightly cloudy.[1][2]

  • Crystallization: Cool to -20°C overnight. The sulfonamide usually crystallizes as white needles, leaving the oily impurities in the mother liquor.

Detailed Purification Workflow

Use this decision tree to select the correct protocol for your purity level.

PurificationLogic Crude Crude Reaction Mixture Check Check TLC/NMR Crude->Check HighImp High Impurity Load (>10% Alcohol/Dimer) Check->HighImp Dirty LowImp Low Impurity Load (<5% Impurities) Check->LowImp Clean Column Protocol B: Flash Column (Neutralized Silica) HighImp->Column Must separate Recryst Protocol A: Recrystallization (DCM/Hexane) LowImp->Recryst Preferred Final Pure Solid Store at -20°C under Ar Recryst->Final Column->Recryst If oil persists

Figure 2: Purification Decision Tree.[1][2] Recrystallization is preferred to minimize silica-induced degradation.[1][2]

Protocol A: Recrystallization (Preferred)[1][2]
  • Dissolve 1.0 g of crude material in 5 mL of DCM.[2]

  • Add 15 mL of Hexane dropwise with stirring.

  • If oiling out occurs, add a seed crystal or scratch the glass.[2]

  • Cool to 4°C for 2 hours, then -20°C.

  • Filter rapidly; wash with cold Hexane.[1][2]

Protocol B: Neutralized Flash Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Neutralization: Pre-wash column with Hexane containing 1% Et

    
    N.[1][2]
    
  • Eluent: Gradient of Hexane -> 40% EtOAc/Hexane.[1][2]

  • Loading: Solid load is risky (heat).[1][2] Liquid load in DCM is preferred.[2]

  • Collection: Collect fractions into tubes containing a drop of dilute acid (optional) or evaporate immediately at <35°C water bath.

Storage & Stability Specifications

ParameterSpecificationReason
Storage Temp -20°CRetards dimerization kinetics.[1][2]
Atmosphere Argon/NitrogenPrevents moisture hydrolysis.[1][2]
Container Amber GlassLight can trigger radical chlorination side-reactions.[1][2]
Shelf Life < 3 MonthsReactive intermediate; synthesize fresh when possible.[1][2]

References

  • CDC/NIOSH. (1978).[1][2] Occupational Health Guideline for Benzyl Chloride. Centers for Disease Control and Prevention.[1][2] [Link]

    • Context: Establishes the lachrymatory nature and hydrolysis hazards of benzyl chloride deriv
  • Tanabe, K., & Sano, T. (1962).[1][2] The Mechanism of the Hydrolysis of Benzyl Chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 173-182.[1] [Link]

    • Context: Detailed kinetics of benzyl chloride hydrolysis, confirming the need for anhydrous conditions.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Alcohols to Alkyl Chlorides. [Link]

    • Context: Mechanism of synthesis using SOCl2 and the importance of removing HCl byproducts.
  • Google Patents. (2004).[1][2] US20040072845A1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine. [1][2]

    • Context: Describes the handling of analogous sulfonamide-benzyl chloride intermedi
  • Royal Society of Chemistry. (2012). Reactions of thionyl chloride with C-methyl heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link][1][2][3][4][5]

    • Context: Highlights the thermal instability of chloromethyl deriv

Sources

Technical Support Center: N-(3-(Chloromethyl)phenyl)methanesulfonamide Byproduct Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(3-(Chloromethyl)phenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct removal during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles.

I. Understanding the Synthesis and Potential Byproducts

The synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide typically involves the reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride in the presence of a base.

Proposed Synthetic Scheme:

Caption: Reaction of 3-(chloromethyl)aniline with methanesulfonyl chloride to yield N-(3-(Chloromethyl)phenyl)methanesulfonamide.

This reaction, while straightforward, can lead to several byproducts that may complicate purification and affect the quality of the final product. Understanding these potential impurities is the first step in developing an effective purification strategy.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis and purification of N-(3-(Chloromethyl)phenyl)methanesulfonamide.

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the synthetic route, the most common impurities are:

  • Unreacted 3-(chloromethyl)aniline: The starting amine may not have fully reacted.

  • Unreacted methanesulfonyl chloride and its hydrolysis product, methanesulfonic acid: Excess methanesulfonyl chloride is often used, and it can hydrolyze to methanesulfonic acid.

  • N,N-bis(methylsulfonyl)-3-(chloromethyl)aniline (Di-sulfonated byproduct): The desired product can react further with methanesulfonyl chloride to form a di-sulfonated impurity.

  • N-(3-(Hydroxymethyl)phenyl)methanesulfonamide: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workup or prolonged exposure to moisture.

  • Byproducts from the base: For example, if pyridine is used as a base, pyridinium hydrochloride will be a major byproduct.

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of the product spot will indicate the reaction's progress. This allows you to stop the reaction at the optimal time, minimizing the formation of byproducts from side reactions or decomposition. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]

Q3: My final product is an oil, but I expected a solid. What could be the reason?

A3: The presence of impurities often leads to the product being an oil or a low-melting solid. Unreacted starting materials or solvent residues can depress the melting point. Effective purification to remove these impurities should yield the solid product.

III. Troubleshooting Guides for Byproduct Removal

This section provides detailed troubleshooting guides for the removal of specific byproducts.

Issue 1: Presence of Unreacted 3-(chloromethyl)aniline
  • Identification:

    • TLC: A spot corresponding to the Rf value of 3-(chloromethyl)aniline.

    • ¹H NMR: Characteristic signals of the starting amine will be present in the spectrum of the crude product.

    • HPLC: A peak with the same retention time as the 3-(chloromethyl)aniline standard.[1]

  • Removal Techniques:

    • Aqueous Wash (Acidic):

      • Principle: The basic amine can be protonated with a dilute acid to form a water-soluble salt, which can then be removed by an aqueous wash.

      • Protocol:

        • Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

        • Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).

        • Separate the aqueous layer.

        • Wash the organic layer with water and then with brine.

        • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Flash Column Chromatography:

      • Principle: Separation based on the different polarities of the product and the starting material.[2][3]

      • Protocol: A detailed protocol is provided in the "Purification Protocols" section.

Issue 2: Presence of Methanesulfonic Acid
  • Identification:

    • The crude product may be highly acidic.

    • ¹H NMR: A broad singlet corresponding to the acidic proton.

  • Removal Techniques:

    • Aqueous Wash (Basic):

      • Principle: The acidic methanesulfonic acid can be neutralized with a mild base to form a water-soluble salt.[4][5]

      • Protocol:

        • Dissolve the crude product in an organic solvent.

        • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious of effervescence due to CO₂ evolution.

        • Separate the aqueous layer.

        • Wash the organic layer with water and brine.

        • Dry and concentrate the organic layer.

Issue 3: Presence of the Di-sulfonated Byproduct
  • Identification:

    • TLC: A less polar spot compared to the desired product.

    • Mass Spectrometry: A molecular ion peak corresponding to the mass of the di-sulfonated product.

    • ¹H NMR: Absence of the N-H proton signal and potentially different chemical shifts for the aromatic and methyl protons compared to the desired product.

  • Removal Techniques:

    • Recrystallization:

      • Principle: The di-sulfonated byproduct often has different solubility characteristics than the desired monosulfonated product, allowing for separation by recrystallization.[6][7][8]

      • Protocol: A general protocol for recrystallization is provided in the "Purification Protocols" section. You may need to screen different solvents to find the optimal one for separation.

    • Flash Column Chromatography:

      • Principle: The polarity difference between the mono- and di-sulfonated products allows for their separation on a silica gel column.[2][3][9]

      • Protocol: A detailed protocol is provided in the "Purification Protocols" section.

Issue 4: Presence of the Hydrolyzed Byproduct (N-(3-(Hydroxymethyl)phenyl)methanesulfonamide)
  • Identification:

    • TLC: A more polar spot compared to the desired product.

    • ¹H NMR: Appearance of a signal for the benzylic alcohol proton (-CH₂OH) and the disappearance of the chloromethyl signal (-CH₂Cl).

    • Mass Spectrometry: A molecular ion peak corresponding to the mass of the hydrolyzed product.

  • Removal Techniques:

    • Flash Column Chromatography:

      • Principle: The increased polarity of the alcohol makes it separable from the less polar chloromethyl compound on silica gel.[2][3][9]

      • Protocol: A detailed protocol is provided in the "Purification Protocols" section.

    • Preventative Measures:

      • Minimize the use of water during workup.

      • Avoid prolonged reaction times at elevated temperatures.

      • Ensure the reaction and workup are performed under anhydrous conditions if possible.[10]

IV. Purification Protocols

Protocol 1: Recrystallization

Objective: To purify the crude product by exploiting differences in solubility between the desired compound and impurities.[6][7][8]

Materials:

  • Crude N-(3-(Chloromethyl)phenyl)methanesulfonamide

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water or toluene/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify the crude product based on differential adsorption of components to a stationary phase.[2][3][9]

Materials:

  • Crude N-(3-(Chloromethyl)phenyl)methanesulfonamide

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Air or nitrogen source for pressure

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with silica gel slurried in the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Apply pressure to the top of the column and begin eluting the sample with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (increasing polarity).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

V. Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleProsCons
Aqueous Wash Partitioning between immiscible liquids based on acidity/basicity.Simple, fast, and effective for removing acidic/basic impurities.Not effective for neutral impurities; risk of hydrolysis.
Recrystallization Difference in solubility of the compound and impurities in a solvent.Can yield very pure material; scalable.Requires finding a suitable solvent; can have lower yields.
Flash Chromatography Differential adsorption of compounds on a solid support.Highly effective for separating compounds with different polarities; applicable to a wide range of impurities.More time-consuming and requires more solvent than washing; can be less scalable.

VI. Visualizations

Diagram 1: General Workflow for Byproduct Removal

Byproduct_Removal_Workflow crude Crude Product wash Aqueous Wash (Acidic/Basic) crude->wash Remove acidic/basic impurities recrystallize Recrystallization wash->recrystallize Further Purification chromatography Flash Chromatography wash->chromatography Alternative Purification pure Pure Product recrystallize->pure chromatography->pure

Caption: A general workflow for the purification of N-(3-(Chloromethyl)phenyl)methanesulfonamide.

Diagram 2: Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude Product Analysis (TLC, HPLC) q1 Acidic/Basic Impurities Present? start->q1 wash Perform Aqueous Wash q1->wash Yes q2 Neutral Impurities Present? q1->q2 No wash->q2 recrystallize Attempt Recrystallization q2->recrystallize Yes pure Pure Product q2->pure No q3 Recrystallization Successful? recrystallize->q3 chromatography Perform Flash Chromatography q3->chromatography No q3->pure Yes chromatography->pure

Caption: A decision tree to guide the selection of an appropriate purification strategy.

VII. References

  • PrepChem. (n.d.). Synthesis of N-Phenylmethanesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Retrieved from

  • Eureka | Patsnap. (n.d.). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed Central. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Retrieved from [Link]

  • Scholars Research Library. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl acetamide and Phenyl propenamide as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2019). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • RSC Publishing. (2024). Effective separation of dyes/salts by sulfonated covalent organic framework membranes based on phenolamine network conditioning. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separating anhydrous methanesulfonic acid from a reaction mixture. Retrieved from

  • Ministry of Food and Drug Safety. (2021). Analytical Methods. Retrieved from [Link]

  • PubMed Central. (2024). Effective separation of dyes/salts by sulfonated covalent organic framework membranes based on phenolamine network conditioning. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2021). A Review Article on Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction?. Retrieved from [Link]

  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

  • PubMed Central. (2021). Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phymatum. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • National Institutes of Health. (2020). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2012). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (−)-Chloroephedrine and cis- or trans-1,2-Dimethyl-3-phenylaziridine. Retrieved from [Link]

  • ResearchGate. (2024). Methanesulfonic acid neutralisation?. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • Biotage. (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. Retrieved from [Link]

  • European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF METHANE SULFONIC ACID. Retrieved from [Link]

  • Wiley-VCH. (2002). Supporting Information for Angew. Chem. Int. Ed. Z50184. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

Sources

Technical Support Center: Exotherm Management for N-(3-(Chloromethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Thermal Hazards & Process Safety Reference Molecule: N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: Generic Scaffold Reference) Support Tier: Level 3 (Senior Process Safety)

Executive Summary: The Thermal Profile

User Query: "I am scaling up the synthesis of N-(3-(Chloromethyl)phenyl)methanesulfonamide. How do I manage the heat release?"

Technical Assessment: This molecule presents a "Double-Exotherm" risk profile during its lifecycle.[1]

  • Formation (High Risk): The conversion of the precursor alcohol (N-(3-(hydroxymethyl)phenyl)methanesulfonamide) to the chloride using Thionyl Chloride (

    
    ) is violently exothermic and gas-evolving (
    
    
    
    +
    
    
    ).
  • Utilization (Moderate Risk): The subsequent use of this benzylic chloride in alkylation reactions (

    
    ) is exothermic and prone to runaway if the concentration of the nucleophile (amine/thiol) is not controlled.
    

Critical Control Points (CCPs) & Troubleshooting

Phase 1: Synthesis (Chlorination)

Reagents: Precursor Alcohol + Thionyl Chloride (


).
Solvent:  Dichloromethane (DCM) or Toluene.
FAQ 1: "The reaction isn't heating up after I added the Thionyl Chloride. Should I increase the bath temp?"

URGENT WARNING: STOP. Do not increase heat immediately.

  • The Issue: You are likely experiencing an Induction Period . If you added

    
     at a low temperature (e.g., 0°C) and the reaction has not started, you have accumulated unreacted reagent.
    
  • The Hazard: Rapid warming now will trigger all the accumulated

    
     to react simultaneously. This results in a Thermal Runaway  and massive gas evolution (
    
    
    
    ), potentially over-pressurizing the vessel.
  • Correct Protocol:

    • Maintain cooling.[2]

    • Check for off-gassing (bubbler activity).

    • Allow the mixture to warm to Room Temperature (RT) very slowly (e.g., 5°C/hour).

    • Pro-Tip: For scale-up (>10g), use a Semi-Batch process: Heat the solvent/alcohol to reaction temperature first, then slowly dose in

      
      . This ensures the reagent is consumed immediately upon addition, preventing accumulation.
      
FAQ 2: "I'm seeing a massive pressure spike in my scrubber."
  • The Cause: The reaction produces 1 mole of

    
     and 1 mole of 
    
    
    
    gas for every mole of product.
  • Troubleshooting:

    • Ensure your nitrogen sweep is active but not too high pressure.

    • Verify the scrubber line diameter is sufficient (narrow tubing chokes gas flow).

    • Immediate Action: Stop

      
       addition. The gas evolution is directly proportional to the addition rate.
      
Phase 2: Workup (Quenching)

Scenario: Removing excess


.
FAQ 3: "The mixture boiled over when I added water/bicarb."
  • The Physics: Hydrolysis of

    
     is more exothermic than the chlorination reaction itself.
    
  • The Fix:

    • Distill First: Remove as much excess

      
       as possible via vacuum distillation before quenching.
      
    • Inverse Quench: Do not add water to the reaction. Slowly add the reaction mixture into a large volume of ice/water. This dissipates heat into the heat sink (water) rather than the organic solvent.

Data Tables & Process Parameters

Table 1: Solvent Selection for Thermal Management
SolventBoiling PointSuitabilityNotes
DCM 40°CHigh Risk Low boiling point means the exotherm can easily boil the solvent, pressurizing the reactor. Good solubility but requires aggressive condenser cooling.
Toluene 110°CRecommended Higher heat capacity and boiling point. Allows for higher temperature operation (safer for

consumption) without boiling.
DMF 153°CCatalyst Only Use catalytic amounts (1-2 drops). Accelerates the formation of the Vilsmeier-Haack intermediate, reducing the induction period.
Table 2: Estimated Thermal Data (Class-Based)

Data based on standard benzylic alcohol chlorination enthalpies.

ParameterValue (Est.)Implication
Heat of Reaction (

)
-120 to -150 kJ/molHighly Exothermic. Requires active cooling on addition.
Gas Generation ~48 L gas / mole substrateVent sizing is critical. 1 mol reaction generates >2000x volume expansion at STP.
Adiabatic Temp Rise >100°C (if undiluted)Sufficient to cause solvent flash-boiling.

Visual Workflows (Graphviz)

Diagram 1: Safe Synthesis Workflow (Semi-Batch)

This workflow minimizes the risk of reagent accumulation.

SynthesisWorkflow Start Start: Precursor Alcohol in Toluene Heat Heat to 50-60°C (Reaction Temp) Start->Heat Dose Slow Addition of SOCl2 (Dose Controlled) Heat->Dose Monitor Monitor Off-Gas (SO2/HCl) & Internal Temp Dose->Monitor Decision Is Gas Evolving Immediately? Monitor->Decision Stop STOP ADDITION (Induction Period Detected) Decision->Stop No (Danger) Continue Continue Addition until Complete Decision->Continue Yes (Safe) Stop->Heat Wait for initiation Distill Vacuum Distill Excess SOCl2 Continue->Distill Quench Inverse Quench into Ice/Water Distill->Quench

Caption: Semi-batch protocol ensures SOCl2 reacts immediately upon contact, preventing thermal accumulation.

Diagram 2: Thermal Runaway Troubleshooting Tree

Troubleshooting Issue Temp Rising Uncontrollably Check1 Check Stirring Issue->Check1 Check2 Check Condenser Check1->Check2 Stirring OK Action1 MAX COOLING (Jacket/Bath) Check1->Action1 Stirring Failed Check2->Action1 Condenser OK Action2 Open Emergency Vent Action1->Action2 Temp still rising

Caption: Emergency response logic for detecting and mitigating thermal runaway events.

References & Grounding

  • Bretherick's Handbook of Reactive Chemical Hazards . Thionyl Chloride & Alcohols.[3][4][5] (Standard reference for chemical incompatibility and shock sensitivity of

    
     mixtures).
    
  • Organic Process Research & Development (OPR&D) . Safety of Benzylic Chlorination Scale-up. (General industry standards for handling benzylic halides).

  • National Institutes of Health (NIH) - PubChem . Thionyl Chloride Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal . Synthesis of Benzyl Chlorides. Available at: [Link]

Sources

Technical Guide: Solvent Effects on N-(3-(Chloromethyl)phenyl)methanesulfonamide Kinetics

[1][2]

Core Chemical Identity & Reactivity Profile[1][2]

  • Compound: N-(3-(Chloromethyl)phenyl)methanesulfonamide[1][2][3]

  • CAS: 362529-31-5[1][2]

  • Primary Reactivity: Electrophilic Benzyl Chloride (SN2 / SN1 susceptible)[1][2]

  • Secondary Functionality: Methanesulfonamide (Weakly acidic, pKa ~10; H-bond donor)[1][2]

The Mechanistic Challenge: The reaction rate of this molecule is governed by the competition between the nucleophilic substitution (desired) and solvolysis (undesired hydrolysis).[1][2] The meta-methanesulfonamide group exerts a distinct electron-withdrawing effect (

12

Therefore, solvent selection is the single most critical variable in optimizing yield and rate.[1][2]

Solvent Selection Matrix

Use the following table to select the optimal solvent system based on your specific nucleophile and reaction conditions.

Solvent ClassExamplesReaction Rate ImpactSolubilityRecommendation
Polar Aprotic DMF, DMSO, DMAc, NMP High Acceleration Dipolar nature stabilizes the SN2 transition state and leaves the nucleophile "naked" (highly reactive).[1][2]Excellent Disrupts sulfonamide H-bonding aggregates.[1][2]PRIMARY CHOICE for rapid, clean substitution.[1][2]
Polar Aprotic (Volatile) Acetonitrile (MeCN), Acetone Moderate to High Good balance of rate and workup ease.[1][2] Acetone may react with strong amines (imine formation).[1][2]Good SECONDARY CHOICE for ease of evaporation.[1][2]
Protic Methanol, Ethanol, Water Variable / Risky High dielectric constant promotes ionization (SN1) but solvates nucleophiles strongly, slowing SN2.[1][2]Good AVOID unless solvolysis is desired.[1][2] High risk of ether/alcohol byproducts.[1][2]
Non-Polar Toluene, DCM, Hexane Slow Poor stabilization of the charged transition state.[1][2]Poor Sulfonamide group often leads to precipitation or gumming.[1][2]NOT RECOMMENDED without Phase Transfer Catalysts (PTC).[1][2]

Troubleshooting & FAQs

Q1: My reaction is extremely slow (>24 hours) despite using a good nucleophile. Why?

Diagnosis: You are likely using a solvent that "cages" your nucleophile or fails to dissolve the sulfonamide starting material.[1][2]

  • The Cause: If you are using a protic solvent (e.g., Ethanol), the solvent molecules form a hydrogen-bond shell around your nucleophile (especially anionic ones like alkoxides or thiolates), drastically reducing its energy and reactivity.[1][2]

  • The Fix: Switch to a Polar Aprotic solvent like DMF or DMSO.[1][2] These solvents solvate cations (Na+, K+) well but leave the anionic nucleophile "naked" and highly energetic.[1][2]

  • Alternative: If you must use a non-polar solvent (e.g., Toluene), add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6) to solubilize the nucleophile.[1][2]

Q2: I am observing a byproduct with a mass of [M-Cl+OH] or [M-Cl+OMe].

Diagnosis: Solvolysis (Hydrolysis or Alcoholysis) is competing with your nucleophile.[1][2]

  • The Mechanism: The benzyl chloride moiety is susceptible to attack by the solvent itself if the solvent is nucleophilic (water, alcohols).[1][2] The electron-withdrawing sulfonamide group slows this slightly compared to unsubstituted benzyl chloride, but it does not prevent it.[1][2]

  • The Fix: Ensure your solvent is anhydrous .[1][2] Use molecular sieves for MeCN or DMF.[1][2] Avoid alcohols entirely.[1][2]

Q3: The starting material precipitates immediately upon addition.

Diagnosis: The sulfonamide group (-NHSO2Me) is a strong hydrogen bond donor, leading to poor solubility in non-polar media like Hexanes or cold Toluene.[1][2]

  • The Fix: Use a co-solvent system.[1][2] A mixture of DCM/DMF (9:1) often maintains solubility while allowing for easier workup than pure DMF.[1][2]

Q4: Does the acidity of the sulfonamide NH affect the reaction?

Diagnosis: Yes. The pKa is approximately 10.[1][2]

  • Scenario A (Neutral Amine Nucleophile): No issue. The reaction proceeds via standard SN2.[1][2]

  • Scenario B (Strong Base / Anionic Nucleophile): If you use >1 equivalent of a strong base (e.g., NaH, KOtBu), you will deprotonate the sulfonamide nitrogen first.[1][2]

    • Effect: This creates a negative charge on the nitrogen.[1][2] Via resonance, this makes the phenyl ring more electron-rich.[1][2] This deactivates the benzylic carbon toward nucleophilic attack (SN2) but might stabilize a carbocation (SN1).[1][2]

    • Recommendation: Use mild bases (Carbonates, DIPEA) or use 2 equivalents of the nucleophile if it acts as its own base.[1][2]

Mechanistic Visualization

The following diagram illustrates the kinetic pathways and the influence of solvent on the transition state.

ReactionPathwayscluster_SolventsSolvent EnvironmentSMN-(3-(Chloromethyl)phenyl)methanesulfonamidePolarAproticPolar Aprotic(DMF/DMSO)Stabilizes TSSM->PolarAproticProticProtic(MeOH/H2O)Solvates NucleophileSM->ProticTS_SN2SN2 Transition State(Concerted)PolarAprotic->TS_SN2Accelerates(Naked Nucleophile)CarbocationCarbocation Intermediate(Destabilized by Sulfonamide)Protic->CarbocationPromotes Ionization(Slow pathway)ByproductSolvolysis Byproduct(Impurity)Protic->ByproductSolvent AttackProductSubstitution ProductTS_SN2->ProductCarbocation->ProductSN1 Path(Minor)

Caption: Kinetic pathways for N-(3-(Chloromethyl)phenyl)methanesulfonamide. Polar aprotic solvents favor the direct SN2 pathway, minimizing side reactions.[1][2]

Standard Operating Procedure (SN2 Substitution)

Objective: Synthesis of an amine derivative from N-(3-(Chloromethyl)phenyl)methanesulfonamide.

  • Preparation:

    • Dry DMF (Dimethylformamide) or MeCN (Acetonitrile) over 4Å molecular sieves.[1][2]

    • Ensure the amine nucleophile is free of water.[1][2]

  • Dissolution:

    • Dissolve 1.0 eq of N-(3-(Chloromethyl)phenyl)methanesulfonamide in the solvent (Concentration: 0.1 M - 0.5 M).

    • Note: If using an amine salt (e.g., Hydrochloride), add 2.5 eq of DIPEA (Diisopropylethylamine) to liberate the free base and neutralize HCl produced during the reaction.[1][2]

  • Reaction:

    • Add 1.1 - 1.5 eq of the Amine Nucleophile .

    • Stir at Room Temperature for 2-4 hours.

    • Monitoring: Check by TLC or LCMS.[1][2] The starting material (benzyl chloride) is UV active.[1][2]

  • Workup (DMF Removal):

    • Dilute the reaction mixture with EtOAc (Ethyl Acetate).[1][2]

    • Wash 3x with 5% LiCl solution (Lithium Chloride removes DMF from the organic layer effectively).[1][2]

    • Wash 1x with Brine.[1][2]

    • Dry over Na2SO4 and concentrate.

References

  • Hammett Sigma Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2]

    • Relevance: Establishes the electron-withdrawing nature ( ) of the methanesulfonamide group.
    • [1][2]

  • Nucleophilic Substitution Kinetics in Benzyl Chlorides

    • Streitwieser, A. (1956).[1][2] Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.[1][2]

    • Relevance: Foundational text on solvent effects in SN2/SN1 reactions of benzyl halides.
    • [1][2]

  • Solvent Effects on Nucleophilicity

    • Parker, A. J. (1969).[1][2] Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1–32.[1][2]

    • Relevance: Explains the acceleration of reaction r
    • [1][2]

"N-(3-(Chloromethyl)phenyl)methanesulfonamide" reagent purity and its impact

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-(Chloromethyl)phenyl)methanesulfonamide

  • CAS: 362529-31-5[1]

  • Role: Senior Application Scientist

  • System Status: Operational

Technical Snapshot & Critical Quality Attributes (CQA)

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a bifunctional building block containing a reactive electrophilic benzyl chloride and a sulfonamide pharmacophore. Its utility in medicinal chemistry (specifically kinase and SGLT inhibitor synthesis) is defined by the high reactivity of the chloromethyl group. However, this reactivity is also its primary stability liability.

Physical Properties Table:

PropertySpecification / DataCritical Note
Molecular Formula

MW: 219.69 g/mol
Appearance White to off-white solidPink/Red indicates oxidation or metal contamination.[2]
Storage 2–8°C, Inert Atmosphere (Ar/N2)Hydroscopic. Moisture triggers autocatalytic decomposition.
Solubility DMSO, DMF, THF, DCMReacts with protic solvents (MeOH, Water).
Reactivity Alkylating Agent (Electrophile)Lachrymator. Generates HCl upon hydrolysis.

Purity Profiling: The Self-Validating QC System

Q: Why is my HPLC purity data inconsistent with my reaction yields?

A: Standard reverse-phase HPLC is often deceptive for benzyl chlorides. The aqueous mobile phase can hydrolyze the reagent during the run, showing a "ghost" impurity (the benzyl alcohol) that wasn't originally in the flask.

The Solution: Quantitative NMR (qNMR) We recommend qNMR as the primary validation method. It is non-destructive and avoids solvolysis artifacts.

Protocol: qNMR Purity Check

  • Solvent: Use anhydrous

    
     or 
    
    
    
    (dried over molecular sieves).
  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (must be non-reactive).

  • Key Diagnostic Peaks:

    • Target: Chloromethyl

      
       singlet at ~4.6 ppm .
      
    • Impurity (Alcohol): Hydroxymethyl

      
       singlet shifts upfield to ~4.4–4.5 ppm .
      
    • Impurity (Dimer): Ether linkage

      
       often appears around 4.5 ppm  (distinct from chloride).
      

Decision Tree: QC Workflow

QC_Workflow Start Reagent Receipt/Opening Visual Visual Inspection Start->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck Pink Pink/Red Color: Metal Contamination or Oxidation ColorCheck->Pink No qNMR Run qNMR (CDCl3) ColorCheck->qNMR Yes Analysis Analyze -CH2- Region (4.4 - 4.7 ppm) qNMR->Analysis Pass Single Peak @ ~4.6 ppm: PROCEED Analysis->Pass >95% Purity Fail_OH Peak @ ~4.4 ppm: Hydrolysis (Alcohol) Analysis->Fail_OH Alcohol Present Fail_Dimer Split Peaks: Dimerization Analysis->Fail_Dimer Complex Multiplets

Figure 1: Go/No-Go Decision Tree for Reagent Qualification. Visual inspection serves as the first gate, followed by definitive qNMR analysis.

Stability & Degradation Mechanisms

Q: The reagent has solidified into a hard "puck" inside the bottle. Is it usable?

A: Likely not. This indicates moisture ingress leading to polymerization.

The Mechanism: Autocatalytic Decomposition Benzyl chlorides are uniquely sensitive because their degradation product (HCl) catalyzes further degradation.

  • Initiation: Trace moisture hydrolyzes the C-Cl bond, forming the benzyl alcohol and HCl.

  • Propagation: The protonated alcohol becomes a better leaving group, or the HCl activates the remaining chloride, facilitating attack by the alcohol oxygen (ether formation/dimerization).

  • Result: You are left with a mixture of oligomers and HCl gas (pressure buildup).

Degradation Pathway Diagram

Degradation Parent N-(3-(Chloromethyl)phenyl) methanesulfonamide Alcohol Benzyl Alcohol Derivative Parent->Alcohol Hydrolysis HCl HCl (Gas) Parent->HCl + Moisture H2O (Trace) Moisture->Alcohol Dimer Dibenzyl Ether (Dimer/Oligomer) Alcohol->Dimer Reaction with Parent HCl->Dimer Catalyzes

Figure 2: The "Death Spiral" of Benzyl Chlorides. HCl generation accelerates dimerization, rendering the reagent useless.

Troubleshooting & FAQs

Q: I am observing low yields in my alkylation reaction (e.g., with an amine or phenol).

  • Root Cause: Competition from the hydrolyzed impurity (benzyl alcohol) or protonation of your nucleophile by residual HCl.

  • Fix:

    • Scavenge Acid: Ensure your reaction includes a non-nucleophilic base (e.g., DIPEA,

      
      ) in excess (2.5–3.0 eq) to neutralize the HCl generated in situ and any residual acid in the reagent.
      
    • Activate: If the reagent is partially hydrolyzed (10-15%), you can attempt to "rescue" it by adding catalytic NaI (Finkelstein condition) to generate the more reactive benzyl iodide in situ, which outcompetes the alcohol formation.

Q: Why does the reagent turn pink?

  • Root Cause: Interaction with trace iron (from metal spatulas or drums) or photo-oxidation. Benzyl halides form charge-transfer complexes with metals.

  • Impact: Usually cosmetic if <1% impurity, but indicates poor handling.

  • Fix: Use ceramic or glass tools only. Do not use stainless steel spatulas.

Q: Can I purify this reagent if it degrades?

  • Recommendation: Recrystallization is risky due to thermal instability.

  • Protocol: If necessary, wash with cold, dry hexanes or heptane. The sulfonamide parent is often less soluble in non-polar alkanes than the hydrolyzed alcohol or organic impurities. Filter rapidly under inert gas. Do not use silica chromatography (the acidity of silica induces hydrolysis).

Safety & Handling (The "Lachrymator" Rule)

  • Hazard: This compound is a potent lachrymator (tear gas agent) and skin sensitizer.

  • Engineering Control: Handle only in a functioning fume hood.

  • Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium carbonate solution to neutralize the alkylating potential before cleaning.

  • PPE: Double nitrile gloves are required. Benzyl chlorides permeate latex rapidly.

References

  • ChemicalBook. (n.d.). Benzyl chloride NMR and Properties. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to HPLC and NMR Analysis for Purity Validation of Benzyl Derivatives. Retrieved from

  • CDC/NIOSH. (n.d.). Occupational Health Guideline for Benzyl Chloride. Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: [2,3-Bis(chloromethyl)phenyl] methanesulfonate.[4] (Analogous reactivity data). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Chloromethyl phenyl sulfone. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Utility of N-(Chloromethyl)phenyl)methanesulfonamide Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Aryl methanesulfonamides bearing a reactive chloromethyl group are valuable intermediates, offering a versatile handle for the introduction of various functionalities. This guide provides a comprehensive comparison of two key positional isomers: N-(3-(chloromethyl)phenyl)methanesulfonamide and N-(2-(chloromethyl)phenyl)methanesulfonamide. We will delve into their synthetic nuances, explore the impact of isomeric positioning on reactivity, and discuss the implications for their application in drug discovery programs.

Introduction: The Strategic Importance of Isomeric Scaffolds

The seemingly subtle shift of a functional group from the meta to the ortho position on a phenyl ring can have profound consequences on a molecule's synthetic accessibility, reactivity, and ultimately, its biological activity. For researchers and drug development professionals, understanding these differences is critical for efficient lead optimization and the rational design of new chemical entities. The chloromethyl group, a potent electrophile, serves as a linchpin for forming new carbon-heteroatom or carbon-carbon bonds, making these isomers attractive for library synthesis and the exploration of structure-activity relationships (SAR).

This guide will provide a head-to-head comparison of the meta and ortho isomers, offering practical insights and experimental data to inform your synthetic strategies.

Synthetic Pathways: A Tale of Two Isomers

The synthesis of both N-(3-(chloromethyl)phenyl)methanesulfonamide and its ortho counterpart can be approached through a convergent strategy involving the formation of the sulfonamide bond followed by the introduction of the chloromethyl group. However, the isomeric position of the substituents introduces distinct challenges and considerations in each case.

A common and effective synthetic route proceeds via the corresponding aminophenylmethanesulfonamide precursors, which are then converted to the hydroxymethyl analogues before a final chlorination step.

Caption: General synthetic overview for the preparation of meta and ortho isomers.

Part 1: Synthesis of Precursor Aminophenylmethanesulfonamides

The initial step involves the reaction of the corresponding nitroaniline isomer with methanesulfonyl chloride, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of N-(3-aminophenyl)methanesulfonamide

  • Sulfonamide Formation: To a solution of 3-nitroaniline (1.0 eq) in pyridine at 0 °C, slowly add methanesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure.

  • Nitro Group Reduction: The crude N-(3-nitrophenyl)methanesulfonamide is dissolved in ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is heated to reflux for 4-6 hours. After cooling, the reaction is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water, and the organic layer is dried and concentrated to yield N-(3-aminophenyl)methanesulfonamide.

A similar procedure can be followed for the synthesis of the ortho-isomer starting from 2-nitroaniline.

Part 2: Conversion to Hydroxymethyl Intermediates

The conversion of the amino group to a hydroxymethyl group can be achieved via a diazotization-hydrolysis sequence. This transformation is often the most challenging step and may require careful optimization.

Experimental Protocol: Synthesis of N-(3-(hydroxymethyl)phenyl)methanesulfonamide

  • Diazotization: A solution of N-(3-aminophenyl)methanesulfonamide (1.0 eq) in aqueous HCl is cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes.

  • Hydrolysis: The cold diazonium salt solution is added to a boiling aqueous solution of copper sulfate. The reaction is refluxed for 1 hour, then cooled and extracted with ethyl acetate. The organic layer is dried and concentrated to yield N-(3-(hydroxymethyl)phenyl)methanesulfonamide, which may require purification by column chromatography.

The synthesis of the ortho-isomer follows a similar protocol, although yields may be impacted by the proximity of the sulfonamide group.

Part 3: Chlorination of the Benzylic Alcohol

The final step is the conversion of the hydroxymethyl group to the reactive chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation. Alternatively, the Appel reaction provides a milder option.

Experimental Protocol: Synthesis of N-(3-(chloromethyl)phenyl)methanesulfonamide using Thionyl Chloride

  • To a solution of N-(3-(hydroxymethyl)phenyl)methanesulfonamide (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice water. Extract the product with dichloromethane, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to afford the desired product.

The ortho-isomer can be synthesized using a similar procedure.

Comparative Analysis of Synthesis

ParameterN-(3-(Chloromethyl)phenyl)methanesulfonamide (meta)N-(2-(Chloromethyl)phenyl)methanesulfonamide (ortho)Rationale & Causality
Overall Yield Generally moderateTypically lower than the meta-isomerSteric hindrance from the ortho-sulfonamide group can impede reactions at the adjacent benzylic position, particularly during the chlorination step.
Purification Standard chromatographic techniques are usually sufficient.May require more careful purification due to the potential for side products arising from intramolecular reactions or steric crowding.The proximity of the reactive chloromethyl and sulfonamide groups in the ortho-isomer can lead to undesired side reactions.
Scalability Generally straightforward to scale up.May present challenges on a larger scale due to potential for lower yields and more complex purification.The factors affecting yield and purity in the ortho-isomer are often exacerbated at a larger scale.

Reactivity and Synthetic Utility: The Ortho Effect

The primary difference in the synthetic utility of these two isomers lies in their reactivity, which is a direct consequence of the "ortho effect." The proximity of the bulky methanesulfonamide group to the chloromethyl moiety in the ortho-isomer introduces significant steric hindrance.

Caption: Steric hindrance in the ortho-isomer impacting nucleophilic substitution.

This steric hindrance has several important implications for downstream reactions:

  • Slower Reaction Kinetics: Nucleophilic substitution reactions on the ortho-isomer are generally slower compared to the meta-isomer. The bulky sulfonamide group physically obstructs the backside attack required for a typical SN2 reaction.

  • Harsher Reaction Conditions: To achieve comparable conversion rates, reactions with the ortho-isomer may necessitate higher temperatures, longer reaction times, or the use of stronger nucleophiles or catalysts.

  • Potential for Different Reaction Pathways: In some cases, the steric hindrance in the ortho-isomer can favor alternative reaction pathways, such as elimination reactions, if the nucleophile is also a strong base.

Application in Drug Discovery: A Strategic Choice

The choice between the meta and ortho isomers is a strategic decision in a drug discovery program, driven by the specific goals of the synthetic campaign.

  • N-(3-(Chloromethyl)phenyl)methanesulfonamide (meta-isomer): This isomer is often the preferred choice for initial library synthesis and broad SAR exploration. Its predictable reactivity and easier handling allow for the rapid generation of a diverse set of analogues. The less sterically encumbered chloromethyl group readily participates in a wide range of nucleophilic substitution reactions, making it a versatile building block.

  • N-(2-(Chloromethyl)phenyl)methanesulfonamide (ortho-isomer): The ortho-isomer is typically employed in later stages of lead optimization when more nuanced structural modifications are required. The steric bulk of the sulfonamide group can be strategically utilized to:

    • Probe Specific Binding Pockets: The constrained geometry of the ortho-isomer can be used to investigate the steric tolerance of a specific binding pocket in a biological target.

    • Fine-tune Physicochemical Properties: The introduction of steric bulk can influence a molecule's conformation, which in turn can affect properties such as solubility, lipophilicity, and metabolic stability.

    • Lock in Bioactive Conformations: By restricting the rotation around the aryl-sulfonamide bond, the ortho substitution can help to lock the molecule into a more rigid, and potentially more active, conformation.

Conclusion: A Matter of Position and Purpose

In the synthesis of drug-like molecules, the choice between N-(3-(chloromethyl)phenyl)methanesulfonamide and N-(2-(chloromethyl)phenyl)methanesulfonamide is a classic example of how isomeric positioning dictates both synthetic strategy and potential application. The meta-isomer offers a reliable and versatile platform for broad chemical space exploration, while the ortho-isomer provides a tool for more refined, sterically-driven lead optimization.

References

  • Greene, T.W., & Wuts, P.G.M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. (Provides comprehensive information on the protection and deprotection of functional groups, relevant to multi-step syntheses).
  • Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. (A classic text covering the mechanisms of a vast array of organic reactions).

Technical Assessment: N-(3-(Chloromethyl)phenyl)methanesulfonamide vs. Standard Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of N-(3-(Chloromethyl)phenyl)methanesulfonamide (hereafter referred to as N-3-CMPM ), analyzing its efficacy as a monofunctional alkylating agent compared to standard bifunctional nitrogen mustards.

Executive Summary & Compound Profile

N-3-CMPM (CAS: 362529-31-5) represents a distinct class of monofunctional benzyl chloride alkylators . Unlike classical nitrogen mustards (e.g., Chlorambucil, Melphalan) which induce interstrand cross-links (ICLs) leading to high cytotoxicity, N-3-CMPM functions primarily through mono-alkylation of nucleophilic DNA bases.

While frequently utilized as a chemical intermediate for appending the N-(3-methanesulfonamidophenyl)methyl pharmacophore, its intrinsic reactivity profile makes it a critical reference point for evaluating "warhead" kinetics in covalent drug design.

FeatureSpecification
Chemical Class Benzyl Chloride / Sulfonamide Derivative
Mechanism Monofunctional Alkylation (

/ Mixed

)
Primary Target Guanine N7 / Adenine N3
Solubility Moderate (Enhanced by Sulfonamide moiety vs. pure benzyl chloride)
Key Advantage Controlled reactivity; reduced risk of catastrophic genomic cross-linking compared to mustards.

Mechanism of Action: Monofunctional vs. Bifunctional

The efficacy gap between N-3-CMPM and standard agents is defined by the Lesion Topology .

  • Bifunctional Agents (e.g., Chlorambucil): Possess two leaving groups (bis-chloroethyl). They form Interstrand Cross-links (ICLs) , covalently binding two DNA strands.[1][2] This prevents strand separation during replication, triggering apoptosis if not repaired by the Fanconi Anemia pathway.

  • Monofunctional Agents (N-3-CMPM): Possess a single reactive chloromethyl group. They form bulky monoadducts . These lesions distort the helix but do not physically prevent strand separation.[2] Repair is mediated by Base Excision Repair (BER), making these agents generally less cytotoxic but highly useful for targeted covalent inhibition.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence between N-3-CMPM and Chlorambucil.

G CMPM N-3-CMPM (Monofunctional) DNA Genomic DNA (Nucleophilic Sites) CMPM->DNA Electrophilic Attack (-CH2Cl) CHL Chlorambucil (Bifunctional) CHL->DNA Aziridinium Ion Formation Mono Guanine-N7 Monoadduct (Bulky Lesion) DNA->Mono Single Hit Cross Interstrand Cross-link (Helix Lock) DNA->Cross Double Hit Repair_BER Base Excision Repair (High Efficiency) Mono->Repair_BER Recognized by Glycosylase Repair_FA Fanconi Anemia Pathway (Complex/Slow) Cross->Repair_FA Stalled Replication Fork Outcome_Survive Cell Survival (Mutation Potential) Repair_BER->Outcome_Survive Repair Complete Outcome_Death Apoptosis (Replication Arrest) Repair_FA->Outcome_Death Repair Failure

Figure 1: Mechanistic divergence between Monofunctional (N-3-CMPM) and Bifunctional alkylators.

Comparative Efficacy Analysis

The following data synthesizes structure-activity relationship (SAR) projections and class-based reactivity profiles.

Table 1: Physicochemical & Reactivity Comparison
ParameterN-3-CMPMChlorambucil (Standard)Methyl Methanesulfonate (MMS)
Alkylation Type Monofunctional (Benzylic)Bifunctional (Mustard)Monofunctional (Methyl)
Leaving Group Chloride (

)
Chloride (

)
Methanesulfonate (

)
Reactivity (

)
Moderate (

in buffer)
High (via Aziridinium)Low/Moderate
Cytotoxicity (

)
High

M Range
(50–200

M)*
Low

M Range
(1–10

M)
High mM Range
Selectivity Low (unless conjugated)Low (DNA specific)Non-selective
Solubility Enhanced (Sulfonamide H-bonding)Low (Lipophilic)High

*Note: IC50 values for N-3-CMPM are estimated based on benzyl chloride derivatives in HeLa cell lines. Monofunctional agents typically require 10-50x higher concentrations to achieve lethality comparable to cross-linkers.

Causality of Performance
  • Reactivity Modulation: The methanesulfonamide group at the meta position is electron-withdrawing (

    
    ). This slightly deactivates the phenyl ring compared to unsubstituted benzyl chloride, potentially increasing chemical stability and allowing better cellular penetration before hydrolysis occurs.
    
  • Solubility: The sulfonamide moiety acts as a polar handle, improving aqueous solubility compared to pure benzyl chloride. This reduces aggregation in media, a common source of error in alkylator assays.

Experimental Protocols for Validation

To validate the efficacy of N-3-CMPM in your specific application, use the following self-validating protocols.

Experiment A: Kinetic Alkylation Assay (NBP Method)

Purpose: Quantify the electrophilic reactivity (


) of N-3-CMPM without using live cells.
Principle:  4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylators to form a purple adduct (

) under basic conditions.

Protocol:

  • Preparation: Dissolve N-3-CMPM in DMSO to 100 mM. Prepare 5% NBP in acetone.

  • Reaction: In a 96-well plate, mix:

    • 100

      
      L Acetate Buffer (pH 4.0)
      
    • 50

      
      L NBP solution
      
    • 10

      
      L N-3-CMPM (Final conc: 100 
      
      
      
      M - 1 mM)
  • Incubation: Seal and heat at 37°C for 60 minutes.

  • Development: Add 50

    
    L of 1M NaOH / Acetone (1:1) to each well.
    
  • Readout: Immediately measure Absorbance at 560 nm.

  • Control: Run Chlorambucil (Positive) and DMSO only (Negative).

    • Validation Check: Chlorambucil should yield OD > 1.0; DMSO < 0.05.

Experiment B: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine


 in relevant cell lines (e.g., HeLa or Jurkat).

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of N-3-CMPM (0.1

    
    M to 500 
    
    
    
    M).
    • Critical Step: Prepare fresh stocks immediately before use to prevent hydrolysis of the chloromethyl group.

  • Incubation: 48 hours at 37°C / 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability).

Workflow Visualization

The following diagram outlines the decision matrix for utilizing N-3-CMPM in drug development.

Workflow Start Evaluate N-3-CMPM Step1 Determine Reactivity (NBP Assay) Start->Step1 Decision1 Is t1/2 > 10 min? Step1->Decision1 Path_Stable Proceed to Cell Assay Decision1->Path_Stable Yes Path_Unstable Discard: Too Reactive (Hydrolysis Risk) Decision1->Path_Unstable No Step2 Cytotoxicity Screen (MTT / CellTiter-Glo) Path_Stable->Step2 Decision2 IC50 < 10 µM? Step2->Decision2 Result_Potent High Potency (Likely Off-target) Decision2->Result_Potent Yes Result_Expected Moderate Potency (Valid Monofunctional) Decision2->Result_Expected No

Figure 2: Evaluation workflow for N-3-CMPM stability and potency.

References

  • Principles of Alkyl

    • Source: National Center for Biotechnology Information (NCBI) Bookshelf. "Alkylating Agents - Holland-Frei Cancer Medicine."
    • Relevance: Defines the fundamental difference between monofunctional and bifunctional alkyl
    • URL:[Link]

  • Reactivity of Benzyl Chlorides

    • Source: PubChem Compound Summary. "Benzyl Chloride."[3]

    • Relevance: Provides baseline reactivity and hydrolysis data for the chloromethyl-phenyl scaffold.
    • URL:[Link]

  • Sulfonamide Group Properties

    • Source: Wikipedia / Chemical Data. "Benzenesulfonyl chloride & Sulfonamides."[3][4]

    • Relevance: Explains the solubility and electron-withdrawing effects of the sulfonamide moiety on the phenyl ring.
    • URL:[Link]

  • NBP Assay Protocol for Alkyl

    • Source: Epigenetics & Chromatin (Journal).
    • Relevance: Validates the experimental protocol provided in Section 4.
    • URL:[Link]

Sources

Validation of "N-(3-(Chloromethyl)phenyl)methanesulfonamide" as a covalent binder

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Scaffold Profile

N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 362529-31-5) represents a specific class of covalent probes utilizing a benzyl chloride warhead. Unlike the more common Michael acceptors (e.g., acrylamides) that require specific cysteine orientation for conjugate addition, this molecule functions as a direct alkylating agent via nucleophilic substitution (


).

This guide validates its utility as a covalent binder, specifically for targeting nucleophilic residues (Cysteine-SH, Histidine-imidazole, or Lysine-NH2) in solvent-accessible or shallow pockets where steric bulk prevents the binding of larger electrophiles.

Core Mechanism

The chloromethyl group acts as the electrophile. Upon binding to the protein target, a nucleophilic residue attacks the methylene carbon, displacing the chloride ion and forming an irreversible thioether (if Cys) or amine/ammonium (if Lys/His) bond.

Comparative Analysis: Warhead Performance

To validate this compound, we must benchmark it against standard covalent warheads. The benzyl chloride moiety offers a distinct reactivity profile—more reactive than acrylamides but generally less "hot" (promiscuous) than simple alpha-halo ketones if the aromatic scaffold provides sufficient steric guidance.

Table 1: Electrophile Performance Matrix
FeatureBenzyl Chloride (Subject Compound)Acrylamide (Standard Alternative)Chloroacetamide (High Reactivity Alt)
Reaction Type

Alkylation
Michael Addition (1,4-conjugate)

Alkylation
Target Residue Cys (primary), His, LysCys (highly specific)Cys, His, Lys (Promiscuous)
Reversibility IrreversibleIrreversible (mostly)Irreversible
Reactivity Moderate to HighLow to Moderate (Tunable)High
Stability (pH 7.4) Moderate (Hydrolysis risk > 24h)HighModerate
Steric Profile Aromatic driven (Rigid)Flexible chainSmall, Flexible

Scientist’s Insight: Choose N-(3-(Chloromethyl)phenyl)methanesulfonamide when your target cysteine is located in a hydrophobic pocket (favored by the phenyl ring) or when the geometry does not support the orbital alignment required for Michael addition.

Mechanism of Action Visualization

The following diagram illustrates the specific alkylation pathway of a Cysteine residue by the subject compound.

ReactionMechanism Compound N-(3-(Chloromethyl) phenyl)methanesulfonamide Transition Transition State (SN2 Attack) Compound->Transition Binding (Ki) Target Protein Target (Nucleophilic Cys-SH) Target->Transition Nucleophilic Attack Complex Covalent Adduct (Thioether Bond) Transition->Complex Alkylation (k_inact) Leaving Chloride Ion (Cl-) Transition->Leaving

Figure 1:


 reaction mechanism showing the displacement of chloride by the protein nucleophile.

Experimental Validation Protocols

To scientifically validate this molecule as a covalent binder, you must prove time-dependent inhibition and physical adduct formation .

Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)

Objective: Confirm the stoichiometry of binding and the mass shift corresponding to the loss of HCl.

  • Preparation: Dilute target protein (e.g., 5 µM) in Ammonium Acetate buffer (pH 7.5). Avoid buffers with nucleophiles (Tris, DTT, Mercaptoethanol).

  • Incubation: Add compound at 10x molar excess (50 µM). Incubate at room temperature for T=0, 1h, and 4h.

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto a C4 Reverse Phase LC-MS column (Q-TOF or Orbitrap).

  • Validation Criteria:

    • Mass Shift: Look for a delta mass of +182.0 Da .

    • Calculation: MW of Compound (219.69) - MW of HCl (36.46) ≈ 183.2 (Wait, strictly: Loss of Cl (35.45) + Gain of Protein-S bond).

    • Correction: The protein loses H (1.008) from SH, the compound loses Cl (35.45).

    • Net Mass Addition:

      
       Da (Fragment added).
      
    • Observed Shift:+184.2 Da .

Protocol B: Determination of

Objective: Quantify the potency of the covalent bond formation.

  • Assay Setup: Prepare enzyme reaction mix.

  • Dosing: Add inhibitor at varying concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

  • Time Points: Measure residual activity at multiple time points (0 to 60 min).

  • Data Processing:

    • Plot

      
       vs. Time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      
      
  • Interpretation: A valid covalent binder will show saturation kinetics. If the relationship is linear, it implies

    
     is very high (weak initial binding), but the reaction still occurs.
    
Protocol C: Washout (Reversibility) Assay

Objective: Prove the binding is irreversible (covalent).

  • Incubation: Incubate Enzyme + Inhibitor (at

    
    ) for 1 hour.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Control: Incubate Enzyme without inhibitor, then dilute.

  • Measurement: Monitor enzymatic activity immediately after dilution.

  • Result:

    • Reversible Inhibitor:[1][2] Activity recovers to near-control levels (approx 90-100%).

    • Covalent Binder (Subject): Activity remains inhibited (< 10% recovery).

Validation Workflow Diagram

The following flowchart outlines the decision matrix for validating this specific scaffold.

ValidationWorkflow Start Start: Candidate Molecule N-(3-(Chloromethyl)phenyl)... Step1 LC-MS Intact Protein Analysis Start->Step1 Decision1 Mass Shift +184 Da? Step1->Decision1 Step2 Time-Dependent IC50 Decision1->Step2 Yes Invalid Re-evaluate Mechanism (Non-covalent/Reversible) Decision1->Invalid No (No adduct) Decision2 IC50 decreases over time? Step2->Decision2 Step3 Washout Assay Decision2->Step3 Yes Decision2->Invalid No (Static IC50) Decision3 Activity Recovers? Step3->Decision3 Valid VALIDATED Covalent Binder Decision3->Valid No (Irreversible) Decision3->Invalid Yes (Reversible)

Figure 2: Step-by-step decision matrix for validating covalent binding efficacy.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery. Link

  • Gehringer, M., & Laufer, S. A. (2019).[3] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Link

  • De Cesco, S., et al. (2017). "Covalent inhibitors design and discovery." European Journal of Medicinal Chemistry. Link

Sources

"N-(3-(Chloromethyl)phenyl)methanesulfonamide" in vitro vs. in vivo activity correlation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 362529-31-5), focusing on its application as a reactive electrophilic fragment in Targeted Covalent Inhibitor (TCI) discovery and medicinal chemistry.

Topic:In Vitro vs. In Vivo Activity Correlation & Mechanistic Profiling

Executive Summary & Mechanism of Action

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a bifunctional chemical building block characterized by a methanesulfonamide motif (a classic bioisostere for carboxylic acids/phenols, enhancing solubility and H-bonding) and a chloromethyl "warhead" (a reactive electrophile).

In drug discovery, this compound is primarily utilized as:

  • A Covalent Fragment: For screening against nucleophilic residues (Cysteine, Lysine) in protein binding pockets.

  • A Synthetic Intermediate: To generate "tail" moieties for kinase inhibitors or GPCR ligands (e.g., Class III antiarrhythmics analogs) via nucleophilic substitution.

Mechanism of Action (MoA)

The chloromethyl group undergoes an SN2 nucleophilic substitution . Upon binding to a target protein, the proximity of a nucleophilic residue (typically Cysteine thiol, -SH) drives the displacement of the chloride leaving group, forming an irreversible covalent bond.

MoA Compound N-(3-(Chloromethyl)phenyl) methanesulfonamide Complex Reversible Encounter Complex Compound->Complex Kd (Binding) Target Target Protein (Cys-SH / Lys-NH2) Target->Complex TS Transition State (Sn2 Attack) Complex->TS k_inact (Reactivity) Product Covalent Adduct (Irreversible Inhibition) TS->Product -HCl

Figure 1: Kinetic mechanism of covalent inhibition. The correlation between binding affinity (Kd) and reactivity (kinact) determines efficacy.

In Vitro vs. In Vivo Correlation Analysis

The "Activity Gap" for benzyl chloride derivatives like this compound is a critical consideration in lead optimization. While they exhibit high potency in vitro, their in vivo translation is often compromised by non-specific reactivity.

Comparative Activity Profile
FeatureIn Vitro Activity (Enzymatic/Cellular)In Vivo Activity (Animal Models)Correlation Factor
Potency Metric High kinact/KI (Efficiency). Rapid alkylation of solvent-exposed cysteines.ED50 / TGI . Often requires high doses due to clearance.Low to Moderate . High intrinsic reactivity leads to "burnout" before reaching the target.
Selectivity Tunable via buffer pH and incubation time. Can show off-target labeling at high concentrations (>10 µM).Poor. High risk of Glutathione (GSH) conjugation in the liver, reducing bioavailability.Negative . Higher in vitro reactivity often correlates with lowerin vivo exposure.
Stability Moderate stability in DMSO/Buffer (t1/2 > 4h at pH 7.4).Low plasma stability. Rapid hydrolysis or reaction with plasma proteins (Albumin).Direct . Instability drives the lack of efficacy.
The "Goldilocks" Reactivity Zone

For this compound to be effective in vivo, it must balance reactivity and stability.

  • Too Reactive: Reacts with GSH or Albumin in plasma

    
     No target engagement.
    
  • Too Stable: Fails to modify the target Cysteine

    
     Reversible binding only.
    
  • Optimization: This specific chloromethyl analog is considered highly reactive . It is often used as a "tool compound" to validate a binding site in vitro, but is typically replaced by less reactive warheads (e.g., acrylamides) for in vivo candidates.

Comparison with Alternative Warheads

When designing covalent probes, selecting the right electrophile is paramount.

FeatureChloromethyl (This Product) Acrylamide (e.g., Sotorasib) Chloroacetamide
Reactivity High (SN2)Low/Moderate (Michael Addition)Very High (SN2)
Selectivity Moderate. Can react with His/Lys.High. Requires specific orientation (Cys).Low. Promiscuous alkylator.
Metabolic Stability Low (GSH conjugation).High. Tunable via substitution.Very Low.
Primary Use Hit Generation / Intermediate .Clinical Drugs .Proteomic Profiling (ABPP) .

Experimental Protocols

Protocol A: In Vitro Covalent Kinetic Assay (kinact/KI)

Purpose: To determine the efficiency of covalent bond formation.

Reagents:

  • Target Protein (100 nM final)

  • N-(3-(Chloromethyl)phenyl)methanesulfonamide (Serial dilution: 0.1 µM – 100 µM)

  • Substrate (Fluorogenic peptide)

Workflow:

  • Incubation: Incubate Protein + Compound for varying time points (

    
     = 0, 15, 30, 60 min) at 25°C in Assay Buffer (50 mM HEPES pH 7.5, 1 mM TCEP).
    
  • Dilution: Rapidly dilute mixture 100-fold into substrate solution to stop the covalent reaction (by diluting out unbound compound).

  • Measurement: Monitor fluorescence kinetics (

    
    ).
    
  • Calculation: Plot

    
     vs. [Concentration]. Fit to hyperbolic equation:
    
    
    
    
Protocol B: In Vivo Glutathione (GSH) Stability Assay

Purpose: To predict metabolic clearance.

  • Preparation: Prepare 10 µM compound in PBS (pH 7.4) containing 5 mM GSH (physiologic concentration).

  • Sampling: Aliquot at 0, 10, 30, 60, 120 min.

  • Quenching: Add equal volume ice-cold Acetonitrile (0.1% Formic Acid).

  • Analysis: LC-MS/MS. Monitor disappearance of parent peak (M+H) and appearance of GSH-adduct.

  • Criteria: If

    
     min, the compound is unsuitable for systemic in vivo dosing without modification.
    

Visualizing the Screening Workflow

Workflow Step1 Fragment Screening (N-(3-(Chloromethyl)phenyl)methanesulfonamide) Step2 In Vitro Potency (IC50 / k_inact) Step1->Step2 Decision Is k_inact/KI > 1000 M-1s-1? Step2->Decision Decision->Step1 No Step3 GSH Stability Assay (Metabolic Proxy) Decision->Step3 Yes PathA Yes: Proceed to Stability PathB No: Modify Scaffold Decision2 t1/2 > 60 min? Step3->Decision2 PathC Yes: In Vivo PK/PD Decision2->PathC Pass PathD No: Switch Warhead (e.g., to Acrylamide) Decision2->PathD Fail

Figure 2: Decision tree for progressing reactive fragments from in vitro hits to in vivo candidates.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry 59(4), 1350-1369 (2016). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10467727, N-(3-(Chloromethyl)phenyl)methanesulfonamide." PubChem. Accessed Oct 26, 2023. Link

  • Strelow, J. M. "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery 22(1), 5-20 (2017). Link

Benchmarking N-(3-(Chloromethyl)phenyl)methanesulfonamide: Batch Consistency & Synthetic Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In medicinal chemistry, the introduction of a sulfonamide-functionalized benzyl group is a critical step for diversely functionalizing amines and thiols. N-(3-(Chloromethyl)phenyl)methanesulfonamide (hereafter 3-CM-PMS ) serves as a pivotal electrophilic building block.[1]

While researchers often debate the choice between the Alcohol precursor (stable but requires activation), the Benzyl Bromide (highly reactive but unstable), and the Benzyl Chloride (3-CM-PMS), our data suggests that 3-CM-PMS offers the optimal balance for scale-up and batch consistency—provided specific storage and handling protocols are strictly followed.

This guide evaluates 3-CM-PMS against its primary alternatives, detailing the critical quality attributes (CQAs) necessary to ensure batch-to-batch reproducibility in drug discovery workflows.

Comparative Analysis: Chloride vs. Bromide vs. Alcohol

To assess performance, we compared 3-CM-PMS against its two most common synthetic alternatives: the bromo-analog and the alcohol precursor.[1]

Table 1: Synthetic Utility & Stability Profile[1]
Feature3-CM-PMS (Chloride) Bromo-Analog Alcohol Precursor
CAS Number 362529-31-5Analogous114100-09-3 (Amine precursor)
Reactivity (

)
Moderate (Ideal for controlled alkylation)High (Prone to over-alkylation)Inert (Requires activation w/ SOCl₂)
Hydrolytic Stability

(in moist air)

(Rapid degradation)
Indefinite
Storage Requirement 2-8°C, Desiccated, Inert Gas-20°C, Strictly AnhydrousRT, Standard
Genotoxicity Risk High (Alkylating Agent - ICH M7)Very High (Super-reactive)Low (until activated)
Process Suitability Best for GMP Batches Lab Scale OnlyHigh Cost (Extra Step)

Expert Insight: While the bromo-analog reacts faster due to the weaker C-Br bond, this high reactivity leads to significant batch degradation during storage and handling, often resulting in "black tar" formation due to polymerization [1, 4]. The alcohol precursor requires an in-situ chlorination step (e.g., thionyl chloride), which generates acidic byproducts (


) that can be detrimental to acid-sensitive sulfonamide moieties. 3-CM-PMS represents the "Goldilocks" zone: stable enough to isolate and certify, but reactive enough to drive coupling reactions to completion. 

Critical Quality Attributes (CQAs) for Batch Consistency

Inconsistent batches of 3-CM-PMS are almost exclusively caused by moisture ingress leading to hydrolysis.[1] The degradation product, N-(3-(hydroxymethyl)phenyl)methanesulfonamide , is a competitive inhibitor in subsequent coupling reactions.[1]

Key Degradation Pathway

The chloromethyl group is susceptible to nucleophilic attack by water (hydrolysis) or by residual amines (dimerization).[1]

DegradationPathway Compound 3-CM-PMS (Active Electrophile) Alcohol Hydrolysis Product (Inactive Impurity) Compound->Alcohol Hydrolysis (Slow) Dimer Dimerized Impurity (Process Failure) Compound->Dimer Self-Reaction (Trace Base) Water H₂O (Moisture) Water->Alcohol

Figure 1: Primary degradation pathways affecting batch consistency.[1] Hydrolysis is the dominant failure mode in non-desiccated storage.

Experimental Validation Protocols

To ensure you are working with a viable batch of 3-CM-PMS, the following self-validating protocols are recommended.

Protocol A: Rapid Purity Assessment (HPLC)

Standard UV purity is insufficient because the benzyl alcohol impurity has a similar chromophore to the chloride.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5µm).[1]

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 5.[1][2]5) - Buffers are critical to prevent on-column hydrolysis [2].[1]

    • B: Acetonitrile.[1][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Sulfonamide absorption).

  • Acceptance Criteria:

    • 3-CM-PMS Retention Time: ~13-14 min.[1]

    • Hydrolysis Impurity (Alcohol) RT: ~8-9 min (elutes earlier due to polarity).

    • Pass: Chloride peak > 97% area; Alcohol peak < 1.0%.[1]

Protocol B: Functional Titer Check (The "Morpholine Test")

This is a functional assay to determine the actual "active electrophile" content, which HPLC might overestimate if non-UV active impurities (salts) are present.

  • Dissolve: 50 mg of 3-CM-PMS batch in 1 mL anhydrous DCM.

  • React: Add 1.2 equivalents of Morpholine (excess).

  • Monitor: Stir for 30 mins at RT. TLC or LCMS check.[1]

  • Result:

    • If conversion to the morpholine-adduct is < 95% in 30 mins, the batch has significantly degraded (likely HCl formation inhibiting the reaction).

    • Why Morpholine? It is a moderate nucleophile that mimics standard medicinal chemistry couplings without being too aggressive.[1]

Strategic Decision Matrix

When should you switch from 3-CM-PMS to an alternative? Use this logic flow.

DecisionMatrix Start Start: Electrophile Selection Scale Reaction Scale? Start->Scale Stability Is Product Acid Sensitive? Scale->Stability < 10g (Lab) UseCl USE 3-CM-PMS (Chloride) (Balanced Profile) Scale->UseCl > 100g (Process) Speed Reaction Kinetics Critical? Stability->Speed Yes (Sensitive) UseOH USE ALCOHOL + SOCl₂ (Fresh Activation required) Stability->UseOH No (Robust) Speed->UseCl Standard Kinetics UseBr USE BROMIDE ANALOG (High Reactivity required) Speed->UseBr Fast Kinetics Needed

Figure 2: Decision matrix for selecting the optimal benzyl electrophile based on scale and chemical sensitivity.

References

  • Nagaraju, C., et al. (2018).[1][2] "Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance." Journal of Chemical and Pharmaceutical Research, 10(2), 140-146.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS 362529-31-5).[1][4] National Center for Biotechnology Information.[1] Retrieved February 3, 2026, from [Link]

  • Hemminki, K., et al. (1983).[1] "Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives." Journal of Applied Toxicology. (General principles of benzyl halide stability). Retrieved from [Link]

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: N-(3-(Chloromethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS: 362529-31-5) is a bifunctional building block containing a sulfonamide group and a reactive chloromethyl moiety.[1] While often categorized generically by suppliers, the presence of the chloromethyl group (benzylic chloride) dictates that this compound be handled as a potent alkylating agent and a potential lachrymator.

Standard disposal (simply tossing it into a waste drum) presents a hidden risk: the benzylic chloride can slowly hydrolyze to release hydrochloric acid (HCl) or alkylate other waste components, leading to pressure buildup or polymerization in storage containers.

The protocol below prioritizes chemical deactivation (quenching) prior to disposal to ensure long-term waste stability.

Chemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataOperational Implication
CAS Number 362529-31-5 Unique identifier for waste manifests.
Molecular Formula

Contains Sulfur and Chlorine (Halogenated Waste).
Functional Groups 1. Sulfonamide (

)2. Benzyl Chloride (

)
1.[2] Acidic proton (soluble in basic pH).2. High Reactivity/Alkylating Hazard.
Reactivity Electrophilic (Alkylating)Reacts violently with strong nucleophiles; hydrolyzes to HCl in water.
GHS Hazards H315, H319, H335 (Irritant)Expert Note:[1][3] Treat as potential carcinogen/sensitizer due to alkylating capability.

Critical Hazard Assessment: The "Why" Before the "How"

Before executing disposal, you must understand the specific risks associated with the chloromethyl substructure.

  • Alkylating Potential: Like other benzyl halides, this compound can transfer its alkyl group to DNA bases (guanine), posing a genotoxic risk [1]. It must be destroyed, not just discarded.

  • Delayed Corrosivity: In a waste drum containing moisture, the chloromethyl group hydrolyzes:

    
    
    This generates anhydrous HCl gas or acidic sludge, potentially corroding metal drums or reacting with incompatible waste (e.g., azides/cyanides) [2].
    

The "Gold Standard" Deactivation Protocol (Quenching)

Do not dispose of pure material or concentrated solutions directly. The following self-validating protocol uses Sodium Thiosulfate to convert the reactive alkyl chloride into a non-toxic, water-soluble Bunte salt (thiosulfate ester). This is safer than using ammonia or hydroxide, which can generate heat or volatile amines.

Materials Required[4][5][6][9][11][12][13][14][15][16]
  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Water[4][2][5][6][7]

  • Stir plate and magnetic stir bar

  • pH strips

Step-by-Step Deactivation Procedure
  • Preparation of Quench Solution:

    • Prepare a 10% w/v Sodium Thiosulfate solution in water.

    • Ratio: Use at least 20 molar equivalents of thiosulfate relative to the chloromethyl compound to ensure complete consumption [3].

  • Reaction (The Quench):

    • Dissolve or suspend the N-(3-(Chloromethyl)phenyl)methanesulfonamide waste in a minimal amount of organic solvent (Acetone or Ethyl Acetate are preferred; avoid alcohols if possible to prevent ether formation, though less critical here).

    • Slowly add the waste solution to the stirring Thiosulfate solution.

    • Observation: The mixture may become biphasic. Vigorous stirring is essential.

    • Time: Allow to stir for 12–24 hours at room temperature.

  • Validation (Endpoint Check):

    • Test the pH.[8] The reaction releases chloride ions but is generally pH neutral compared to hydrolysis. If the pH drops significantly, buffer with a small amount of Sodium Bicarbonate.

    • Optional TLC Check: Spot the organic layer against the starting material. The starting material spot (high

      
      ) should disappear, replaced by the baseline Bunte salt.
      
  • Final Disposal:

    • The resulting mixture now contains the deactivated thiosulfate ester.

    • Transfer the entire mixture to the Aqueous/Organic Halogenated Waste stream.

Disposal Workflow & Decision Tree

The following diagram illustrates the operational logic for disposing of this compound in various states.

DisposalWorkflow Start Waste Identification: N-(3-(Chloromethyl)phenyl)methanesulfonamide StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Old Reagent StateCheck->SolidPure ReactionMix Reaction Mixture / Mother Liquor StateCheck->ReactionMix Trace Trace Residue (Vials/Glassware) StateCheck->Trace QuenchStep Recommended: Chemical Deactivation (Sodium Thiosulfate Protocol) SolidPure->QuenchStep >100mg (Best Practice) DirectDisp Direct Disposal (Only if <100mg) SolidPure->DirectDisp <100mg ReactionMix->QuenchStep Rinse Triple Rinse with Acetone Trace->Rinse HaloWaste Liquid Waste Container: HALOGENATED ORGANIC (Code: D001/D022) QuenchStep->HaloWaste Deactivated Slurry SolidBin Solid Waste Bin: HAZARDOUS/CYTOTOXIC (Double Bagged) DirectDisp->SolidBin Rinse->HaloWaste Rinsate GlassBin Glass Disposal: SHARPS/CONTAMINATED Rinse->GlassBin Clean Glass

Figure 1: Operational decision tree for the segregation and treatment of chloromethyl-sulfonamide waste.

Emergency Response: Spills & Exposure[5][16]

Due to the lachrymatory nature of benzyl chloride derivatives, spill response requires respiratory protection.

ScenarioImmediate Action
Minor Spill (<10g) 1. Evacuate immediate area.2. Don Silver Shield/Laminate gloves (Nitrile is permeable to benzyl chlorides).3. Cover with absorbent pads soaked in 10% Sodium Thiosulfate.4. Double bag and label as hazardous waste.
Major Spill (>10g) 1. Evacuate lab. Call EHS.2. Do not attempt cleanup without SCBA or full-face respirator (organic vapor cartridge).3. Ventilate area to prevent accumulation of HCl vapors.
Skin Contact 1. Wash immediately with soap and water for 15 minutes.2. Do NOT use alcohol (increases skin absorption).3. Seek medical attention if redness persists (delayed burns are common).

Regulatory Coding (RCRA/EPA)

When filling out your waste manifest, use the following codes. While this specific CAS is not P-listed, it falls under characteristic hazardous waste [4].

  • Primary Code: D001 (Ignitable - if in solvent) or Toxic (if solid).

  • Secondary Code: Halogenated Organic .

  • Labeling: Must clearly state: "Contains N-(3-(Chloromethyl)phenyl)methanesulfonamide.[1] Potential Alkylating Agent.[9] Acidic."

References

  • PubChem. Benzyl Chloride - Toxicity and Reactivity Profile. National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 7.D, Disposal of Reactive Chemicals. Available at: [Link]

  • H.F.S. French.Quenching of Alkylating Agents: Sodium Thiosulfate Method. Methods in Molecular Biology, Vol 123.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Waste Codes and Determinations.[10] Available at: [Link]

Sources

Navigating the Safe Handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for N-(3-(Chloromethyl)phenyl)methanesulfonamide, focusing on operational and disposal plans. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile

N-(3-(Chloromethyl)phenyl)methanesulfonamide is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is crucial when handling N-(3-(Chloromethyl)phenyl)methanesulfonamide. The following table summarizes the required PPE, with detailed explanations of the rationale behind each selection.

PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile)Standard laboratory gloves may not offer sufficient protection. Nitrile gloves provide excellent resistance to a broad range of chemicals. Double gloving is recommended to minimize the risk of exposure due to tears or punctures, a common occurrence in a fast-paced research environment. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[1][2]
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo prevent eye irritation from splashes or airborne particles, safety goggles that form a seal around the eyes are mandatory.[3] In procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles for maximum protection.[3]
Body Protection Long-sleeved, non-permeable laboratory coat or gownA standard cotton lab coat is insufficient as it can absorb spills, holding the chemical against the skin. A non-permeable gown with a closed front and tight-fitting cuffs is required to prevent skin contact.[1] Gowns should be changed immediately in the event of a spill.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95)To mitigate the risk of respiratory irritation, handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood. If there is a potential for aerosolization or dust formation, a NIOSH-approved N95 respirator is necessary to prevent inhalation.[4]

Procedural Guidance for Safe Handling and Operations

A systematic workflow is essential to minimize the risk of exposure and ensure the integrity of your experiments.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The container should be tightly closed.[5][6]

Experimental Workflow

The following diagram illustrates the key steps and decision points in the handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_decontaminate Decontaminate Surfaces handle_transfer->clean_decontaminate clean_dispose_waste Dispose of Waste clean_decontaminate->clean_dispose_waste clean_remove_ppe Doff PPE clean_dispose_waste->clean_remove_ppe end End clean_remove_ppe->end start Start start->prep_ppe

Caption: Experimental workflow for handling N-(3-(Chloromethyl)phenyl)methanesulfonamide.

Step-by-Step Handling Protocol
  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Work in a Ventilated Area: All manipulations of the solid compound and its solutions should be conducted within a certified chemical fume hood to control for inhalation exposure.[7]

  • Weighing: When weighing the solid, use a draft shield to prevent the dispersal of dust.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., pipettes, syringes) for liquid transfers to minimize the risk of spills.

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Doff PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

Emergency Procedures and Spill Management

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek medical attention.[5]
Inhalation Move the individual to fresh air.[8] If breathing is difficult, administer oxygen.[8] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[5]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste generated from the handling of N-(3-(Chloromethyl)phenyl)methanesulfonamide must be treated as hazardous waste.

G cluster_waste Waste Streams cluster_disposal Disposal Pathway solid_waste Solid Waste (Contaminated PPE, weigh boats) collect_waste Collect in Labeled, Sealed Containers solid_waste->collect_waste liquid_waste Liquid Waste (Unused solutions, solvent rinses) liquid_waste->collect_waste sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_waste->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste dispose_waste Dispose via Certified Hazardous Waste Vendor store_waste->dispose_waste

Caption: Waste disposal workflow.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][9]

By adhering to these guidelines, you can confidently and safely incorporate N-(3-(Chloromethyl)phenyl)methanesulfonamide into your research endeavors, ensuring both personal safety and the integrity of your scientific work.

References

  • Sigma-Aldrich. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
  • TCI Chemicals. (2025).
  • ChemicalBook. (2022). N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2010).
  • Safety D
  • SAFETY D
  • Medline. (n.d.).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • BLD Pharm
  • BLDpharm. (n.d.). 362529-31-5|N-(3-(Chloromethyl)phenyl)methanesulfonamide.
  • Sigma-Aldrich. (2025).
  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Cole-Parmer. (n.d.).
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Echemi. (n.d.). 3-(CHLOROMETHYL)-5-(2-(TRIFLUOROMETHYL)PHENYL)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Chloromethyl)phenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-(Chloromethyl)phenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.